Morpholine-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIBCCFSAMRWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510162 | |
| Record name | Morpholine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1828-66-6 | |
| Record name | Morpholine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | morpholine-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Morpholine-4-sulfonyl Chloride: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-sulfonyl chloride, also known as 4-morpholinesulfonyl chloride, is a key intermediate and building block in organic synthesis, particularly within the field of medicinal chemistry. Its utility stems from the morpholinosulfonyl group, a common structural motif in a variety of biologically active compounds. This sulfonyl chloride serves as a versatile reagent for the introduction of the morpholinosulfonyl moiety onto amines, alcohols, and other nucleophiles, enabling the synthesis of diverse sulfonamides. This guide provides a detailed overview of its synthesis and comprehensive characterization, tailored for professionals in chemical research and drug development.
Synthesis of this compound
The most prevalent and straightforward synthesis of this compound involves the reaction of morpholine with sulfuryl chloride. This reaction is typically performed in an inert solvent, such as dichloromethane, and often in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol
A common laboratory-scale procedure for the synthesis of this compound is as follows:
-
Reaction Setup : A 50 mL round-bottom flask is charged with 10.0 mL of dichloromethane (CH₂Cl₂) and cooled in an ice bath.[1][2]
-
Addition of Sulfuryl Chloride : To the cooled dichloromethane, 0.300 mL of sulfuryl chloride (SO₂Cl₂) is added slowly.[1][2]
-
Addition of Morpholine : In a separate vessel, 213 mg of morpholine is dissolved in 3.0 mL of dichloromethane. This solution is then slowly added to the reaction mixture while maintaining the temperature with the ice bath.[1][2]
-
Addition of Base : 520 mg of triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for approximately 2 hours.[1][2]
-
Work-up : Upon completion of the reaction, the mixture is diluted with 20.0 mL of chloroform and washed with 20.0 mL of ice water.[1][2]
-
Isolation and Purification : The organic (chloroform) phase is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.[1][2] The filtrate is then concentrated under reduced pressure to yield the crude product.[1][2] Further purification can be achieved through recrystallization or column chromatography if necessary. One documented procedure reported a yield of approximately 23.3%.[1]
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₈ClNO₃S | [3][4] |
| Molecular Weight | 185.63 g/mol | [3][4] |
| Appearance | Colorless or White to Yellow Solid or Liquid | [5] |
| Boiling Point | ~300 °C | [6] |
| Density | ~1.53 g/cm³ | [6] |
| CAS Number | 1828-66-6 | [3][4] |
Spectroscopic Data
Spectroscopic methods are crucial for the structural elucidation of this compound.
Infrared (IR) Spectroscopy: Sulfonyl chlorides exhibit strong, characteristic absorption bands.[7]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| S=O Asymmetric Stretch | 1410 - 1370 |
| S=O Symmetric Stretch | 1204 - 1166 |
Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including an isotopic peak for the chlorine atom.[7]
Applications in Synthesis
This compound is a valuable reagent in organic synthesis, primarily for the formation of sulfonamides. It is used in multi-component reactions, such as in palladium-catalyzed Suzuki-Miyaura couplings to produce diverse sulfonamides.[8] This reactivity makes it a significant tool for generating compound libraries in drug discovery programs.
Safety Information
This compound is classified as a corrosive substance.[5] It causes skin irritation and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | 1828-66-6 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 1828-66-6 [sigmaaldrich.com]
- 6. This compound CAS#: 1828-66-6 [m.chemicalbook.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
"Morpholine-4-sulfonyl chloride" CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Morpholine-4-sulfonyl chloride, a key reagent in organic synthesis. This document details its chemical and physical properties, safety and handling protocols, and provides an example of its synthesis.
Core Properties and Specifications
This compound, identified by the CAS number 1828-66-6, is a versatile chemical intermediate.[1][2] Its primary application lies in the introduction of the morpholinosulfonyl group into organic molecules, a common moiety in medicinal chemistry.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 1828-66-6[1][2] |
| Molecular Formula | C4H8ClNO3S[1] |
| Molecular Weight | 185.63 g/mol [1] |
| Appearance | Colorless or White to Yellow Solid or Liquid |
| Purity | Typically ≥95% |
| Boiling Point | 299.7 ± 29.0 °C at 760 mmHg |
| Density | 1.53 g/cm³ |
| Flash Point | 135.1 ± 24.3 °C |
| Storage Temperature | 2-8 °C under an inert atmosphere |
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling in a well-ventilated area.[3]
GHS Hazard Classification:
-
Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statements:
Precautionary Measures:
A comprehensive set of precautionary statements, including P260, P280, and P301+P330+P331, are associated with this compound. Users should consult the safety data sheet (SDS) for complete handling and emergency procedures.[3][4][5] Personal protective equipment, including chemical-resistant gloves, safety goggles, and appropriate respiratory protection, is mandatory when working with this reagent.[3][4]
Experimental Protocol: Synthesis of this compound
The following protocol describes a common laboratory-scale synthesis of this compound.[6][7]
Materials:
-
Dichloromethane (CH2Cl2)
-
Sulfuryl chloride (SO2Cl2)
-
Morpholine
-
Triethylamine
-
Chloroform
-
Ice water
-
Magnesium sulfate (MgSO4)
Procedure:
-
Add 10.0 mL of dichloromethane to a 50 mL round-bottom flask and cool the flask in an ice bath.
-
Slowly add 0.300 mL of sulfuryl chloride to the cooled dichloromethane.
-
In a separate container, dissolve 213 mg of morpholine in 3.0 mL of dichloromethane.
-
Slowly add the morpholine solution to the reaction mixture, maintaining the ice bath.
-
Add 520 mg of triethylamine to the reaction mixture.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Upon completion, dilute the product with 20.0 mL of chloroform.
-
Wash the chloroform solution with 20.0 mL of ice water.
-
Separate the chloroform phase and dry it over magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Distill the filtrate under reduced pressure to yield this compound.
This procedure is expected to yield approximately 160 mg of the product (a 23.3% yield).[6]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. CAS 1828-66-6 | this compound - Synblock [synblock.com]
- 2. This compound | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 1828-66-6 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Spectroscopic and Spectrometric Characterization of Morpholine-4-sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Morpholine-4-sulfonyl chloride (CAS No. 1828-66-6), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of available data and detailed experimental protocols.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1828-66-6 |
| Molecular Formula | C₄H₈ClNO₃S |
| Molecular Weight | 185.63 g/mol |
| Structure | O(CH₂CH₂)₂NSO₂Cl |
Spectroscopic and Spectrometric Data
Mass Spectrometry (MS)
Mass spectrometry of this compound indicates a pattern of fragmentation characteristic of its structure. The following data has been reported by the National Institute of Standards and Technology (NIST) database.[1]
| m/z | Interpretation |
| 86 | [M - SO₂Cl]⁺ or [C₄H₈NO]⁺ |
| 56 | [C₃H₆N]⁺ |
| 42 | [C₂H₄N]⁺ |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two sets of chemically equivalent methylene protons in the morpholine ring.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 3.6 | Triplet | 4H | -CH₂-O- |
| ~ 3.4 - 3.2 | Triplet | 4H | -CH₂-N- |
Note: Predicted chemical shifts are based on the analysis of similar morpholine-containing structures and the electronic effects of the sulfonyl chloride group.
Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to display two signals for the carbon atoms of the morpholine ring.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 66 - 64 | -CH₂-O- |
| ~ 47 - 45 | -CH₂-N- |
Note: Predicted chemical shifts are based on the analysis of similar morpholine-containing structures.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound would be characterized by strong absorptions corresponding to the sulfonyl group and vibrations of the morpholine ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1370 - 1350 | Strong | Asymmetric SO₂ stretch |
| 1180 - 1160 | Strong | Symmetric SO₂ stretch |
| 1120 - 1080 | Strong | C-O-C stretch |
| 2980 - 2850 | Medium | C-H stretch |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic and spectrometric data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 300 MHz or higher NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Typical parameters: spectral width of 10-15 ppm, pulse width of 30-45°, relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical parameters: spectral width of 200-220 ppm, pulse width of 30-45°, relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a dilute solution of the compound into the GC, which separates it from the solvent and introduces it into the mass spectrometer's ion source. Alternatively, use a direct insertion probe for solid samples.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting positively charged fragments into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each fragment ion.
-
Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Physical Properties of Morpholine-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Morpholine-4-sulfonyl chloride (CAS No. 1828-66-6), with a specific focus on its melting point and solubility. This document collates available data, presents detailed experimental protocols for property determination, and offers a logical workflow for these procedures, designed to assist researchers in the effective handling and application of this compound in synthetic chemistry.
Physicochemical Properties
This compound is a reactive compound used as an intermediate in organic synthesis, particularly for the preparation of various heterocyclic compounds and sulfonamides.[1] Its physical state is typically a colorless or white to yellow solid or liquid.[2] A summary of its key physicochemical properties is provided below.
Table 1: Quantitative Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈ClNO₃S | [3][4] |
| Molecular Weight | 185.63 g/mol | [3][4] |
| Melting Point | 72.36 °C | [5] |
| Boiling Point | 273.17 °C (Estimated) | [5] |
| 299.7 °C at 760 mmHg | [4][6] | |
| Density | 1.42 g/cm³ | [5] |
| 1.53 g/cm³ | [4][6] | |
| Water Solubility | 47928.6 mg/L (Estimated) | [5] |
| Flash Point | 119.57 °C (Estimated) | [5] |
| 135.1 °C | [4][6] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in chemical reactions, influencing reaction kinetics, purification, and formulation. As a sulfonyl chloride, its solubility is dictated by the polarity of the solvent. However, it is crucial to note that protic solvents, such as water and alcohols, can react with the sulfonyl chloride group, leading to hydrolysis into the corresponding sulfonic acid.[7] Therefore, the use of anhydrous solvents is imperative for non-reactive dissolution.
While specific quantitative solubility data in various organic solvents is limited in publicly available literature, a general understanding can be inferred from its structure. It is expected to have higher solubility in polar aprotic solvents.
Experimental Protocols
The following sections detail standardized methodologies for the precise determination of the melting point and solubility of this compound.
Melting Point Determination (Capillary Method)
The melting point of a pure crystalline solid is a sharp, characteristic physical property that serves as a crucial criterion for both identification and purity assessment. A pure compound typically exhibits a narrow melting range of 0.5-1.0°C. The following protocol is based on the capillary method using a standard melting point apparatus.[8][9]
Materials:
-
This compound (ensure the sample is dry)
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Mortar and pestle (if sample is granular)
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a watch glass. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.[9]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.[9][10] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure tight packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a piece of glass tubing) several times.[9] The packed sample height should be 2-3 mm.[8][9]
-
Initial Rapid Determination (Optional): To save time, an initial rapid determination can be performed by heating the sample quickly to find an approximate melting point.
-
Accurate Measurement:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.[9]
-
Set the heating rate to bring the temperature to about 5-20°C below the expected melting point.[8][9]
-
Reduce the heating rate significantly, to approximately 1-2°C per minute, as you approach the melting point.[8] This slow rate is critical for thermal equilibrium and an accurate reading.
-
-
Observation and Recording:
-
Observe the sample through the magnified viewfinder.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).[11]
-
Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).[8]
-
The recorded values constitute the melting point range. For a pure sample, this range should be narrow.
-
Solubility Determination
Determining the solubility of this compound requires careful selection of anhydrous solvents to prevent hydrolysis. The following protocols describe both a qualitative and a quantitative method.
This method provides a rapid, preliminary assessment of solubility in various solvents.[7]
Materials:
-
This compound
-
A selection of anhydrous organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran, acetonitrile, ethyl acetate, hexane)
-
Small, dry test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.[7]
-
Add 1 mL of the chosen anhydrous solvent to the test tube.[7]
-
Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer.[7]
-
Visually inspect the mixture against a contrasting background and classify the solubility:[7]
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7]
Materials:
-
This compound
-
Selected anhydrous organic solvent
-
Sealable glass vials
-
Thermostatically controlled shaker or incubator
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Pre-weighed collection vials or evaporating dishes
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Equilibrium Saturation:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.[7]
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.[7]
-
-
Sample Separation:
-
After the equilibration period, let the vial stand undisturbed at the same constant temperature for at least one hour to allow the excess solid to settle.[7]
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, dry collection vial or evaporating dish. This step removes any fine, undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vial containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute, or use a desiccator.
-
Once the solvent has completely evaporated, re-weigh the vial containing the solid residue on an analytical balance.[7]
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.
-
Express the solubility in desired units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the solvent aliquot taken.[7]
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical compound like this compound.
Caption: Workflow for Physical Property Determination of an Organic Compound.
References
- 1. This compound | 1828-66-6 [chemicalbook.com]
- 2. This compound | 1828-66-6 [sigmaaldrich.com]
- 3. This compound | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound (1828-66-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. This compound | 1828-66-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. thinksrs.com [thinksrs.com]
Morpholine-4-sulfonyl Chloride: A Technical Guide to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine-4-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the morpholine-4-sulfonyl group onto a variety of nucleophilic substrates. This functional group is of significant interest in medicinal chemistry due to its favorable physicochemical properties, including its ability to act as a bioisostere and enhance aqueous solubility. This technical guide provides an in-depth overview of the reactivity and stability of this compound, supported by experimental protocols and quantitative data. The document also explores the role of morpholine-sulfonyl-containing compounds in modulating key signaling pathways relevant to drug discovery, such as the NLRP3 inflammasome and the SOS1/RAS-mediated pathway.
Chemical Properties and Stability
This compound is a white to off-white solid at room temperature. While comprehensive quantitative data on its thermal stability is limited in publicly available literature, its stability is sufficient for its use in a wide range of chemical transformations under typical laboratory conditions.
Table 1: Physical and Stability Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈ClNO₃S | |
| Molecular Weight | 185.63 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 71-74 °C | |
| Boiling Point | Decomposes | |
| Flash Point | >110 °C | |
| Storage Temperature | 2-8 °C, under inert atmosphere | |
| Decomposition | Data not available; decomposes at elevated temperatures. Sensitive to moisture. | [1] |
Stability Considerations:
-
Thermal Stability: While a specific decomposition temperature is not well-documented, sulfonyl chlorides, in general, can undergo thermal decomposition at elevated temperatures. Reactions involving this compound are typically conducted at or below room temperature to minimize potential degradation.
-
Hydrolytic Stability: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it is crucial to handle the reagent under anhydrous conditions and store it in a tightly sealed container in a dry environment. The low solubility of some aryl sulfonyl chlorides in water can, in some cases, protect them from rapid hydrolysis, allowing for their preparation in aqueous media.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water.
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily reacts with a variety of nucleophiles to form stable sulfonamides, sulfonate esters, and thiosulfonates.
Reaction with Amines (Sulfonamide Formation)
The most common application of this compound is the sulfonylation of primary and secondary amines to furnish the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Experimental Protocol: Synthesis of N-Benzylmorpholine-4-sulfonamide
-
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure: a. To a solution of benzylamine (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (1.2 eq). b. This compound (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. c. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine. d. The reaction is quenched by the addition of water. e. The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. f. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. g. The crude product can be purified by recrystallization or column chromatography on silica gel.
Reaction with Alcohols and Phenols (Sulfonate Ester Formation)
This compound reacts with alcohols and phenols in the presence of a base to yield sulfonate esters. The reaction with phenols is generally more facile than with aliphatic alcohols.
General Reaction Scheme:
Experimental Protocol: Synthesis of Phenyl Morpholine-4-sulfonate
-
Materials:
-
Phenol
-
This compound
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure: a. To a solution of phenol (1.0 eq) in anhydrous DCM and pyridine (1.5 eq) at 0 °C is added this compound (1.1 eq) portion-wise. b. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 3-5 hours. c. The reaction is monitored by TLC. Upon completion, the mixture is diluted with DCM. d. The organic layer is washed with 1 M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ solution, and brine. e. The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. f. The resulting crude sulfonate ester is purified by column chromatography or recrystallization.[3]
Reaction with Thiols (Thiosulfonate Formation)
The reaction of this compound with thiols provides the corresponding thiosulfonates. This reaction is also typically performed in the presence of a base.
General Reaction Scheme:
Experimental Protocol: Synthesis of S-Phenyl Morpholine-4-thiosulfonate
-
Materials:
-
Thiophenol
-
This compound
-
Triethylamine (Et₃N)
-
Diethyl ether or Dichloromethane (DCM), anhydrous
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure: a. A solution of thiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether is prepared and cooled to 0 °C. b. This compound (1.0 eq) dissolved in a minimum amount of anhydrous diethyl ether is added dropwise to the stirred solution. c. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours. d. The precipitated triethylammonium chloride is removed by filtration. e. The filtrate is washed with water and brine, then dried over anhydrous MgSO₄. f. The solvent is evaporated under reduced pressure to yield the crude thiosulfonate, which can be further purified by chromatography if necessary.
Role in Modulating Signaling Pathways
Derivatives of this compound have emerged as important scaffolds in the development of modulators of various signaling pathways implicated in disease.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[4] Dysregulation of the NLRP3 inflammasome is associated with a range of inflammatory diseases.[4] Compounds containing the morpholine-sulfonyl moiety have been investigated as inhibitors of the NLRP3 inflammasome pathway.
SOS1/RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS genes are prevalent in many human cancers, leading to constitutive activation of this pathway. Son of sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that activates RAS proteins. Therefore, inhibiting the SOS1-RAS interaction is a promising therapeutic strategy for cancers driven by RAS mutations. Derivatives of this compound have been incorporated into molecules designed as SOS1 inhibitors.
Summary and Outlook
This compound is a valuable and reactive building block for the synthesis of sulfonamides and sulfonate esters. Its stability profile necessitates handling under anhydrous conditions to prevent hydrolysis. The morpholine-sulfonyl moiety is a key pharmacophore in the design of inhibitors for critical biological targets, including the NLRP3 inflammasome and the SOS1 protein in the RAS signaling pathway. The experimental protocols provided herein offer a practical guide for the utilization of this reagent in synthetic and medicinal chemistry research. Future investigations into the quantitative thermal stability and broader reactivity of this compound will further enhance its utility in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Morpholine-4-sulfonyl Chloride: A Technical Guide to its Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthesis of Morpholine-4-sulfonyl Chloride
The most commonly cited laboratory synthesis of this compound involves the reaction of morpholine with sulfuryl chloride. This reaction is typically performed in a chlorinated solvent, such as dichloromethane, and in the presence of a tertiary amine base like triethylamine to neutralize the hydrogen chloride byproduct.
Reaction Scheme
The overall chemical transformation can be represented as follows:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is a detailed method for the synthesis of this compound.
Materials:
-
Morpholine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
Ice water
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Round bottom flask
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round bottom flask containing 10.0 mL of dichloromethane (CH₂Cl₂), cool the flask in an ice bath.
-
Slowly add 0.300 mL of sulfuryl chloride (SO₂Cl₂) to the cooled dichloromethane.
-
In a separate flask, dissolve 213 mg of morpholine in 3.0 mL of dichloromethane.
-
Slowly add the morpholine solution to the sulfuryl chloride mixture, maintaining the temperature with the ice bath.
-
Add 520 mg of triethylamine to the reaction mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for approximately 2 hours.
-
Upon completion of the reaction, add 20.0 mL of chloroform to dissolve the product.
-
Wash the chloroform solution with 20.0 mL of ice water in a separatory funnel.
-
Separate the organic (chloroform) phase and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.
Quantitative Data
The following table summarizes the key quantitative data associated with this synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| Morpholine | 213 mg | [1][2] |
| Sulfuryl Chloride | 0.300 mL | [1][2] |
| Triethylamine | 520 mg | [1][2] |
| Dichloromethane (initial) | 10.0 mL | [1][2] |
| Dichloromethane (for morpholine) | 3.0 mL | [1][2] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | [1][2] |
| Reaction Time | ~2 hours | [1][2] |
| Workup | ||
| Chloroform | 20.0 mL | [1][2] |
| Ice Water | 20.0 mL | [1][2] |
| Product | ||
| This compound | 160 mg | [1][2] |
| Yield | ~23.3% | [1][2] |
Experimental Workflow
The following diagram illustrates the workflow of the synthesis process.
Caption: Workflow diagram for the synthesis of this compound.
Conclusion
This guide provides a comprehensive overview of a standard laboratory procedure for the synthesis of this compound. The detailed protocol and quantitative data offer valuable information for researchers and professionals in the field of drug development and organic synthesis. While the historical origins of this compound remain elusive in readily available sources, the described synthetic method is well-documented and widely practiced.
References
Morpholine-4-sulfonyl Chloride: A Versatile Reagent in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Morpholine-4-sulfonyl chloride has emerged as a valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its utility stems from the facile introduction of the morpholinosulfonyl moiety, a group that can significantly influence the physicochemical and biological properties of a molecule. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of biologically active compounds. Detailed experimental protocols, quantitative data, and graphical representations of relevant biological pathways and experimental workflows are presented to facilitate its practical application in the laboratory.
Core Applications in Synthesis
The primary application of this compound lies in the preparation of sulfonamides through its reaction with primary and secondary amines. This reaction is generally high-yielding and proceeds under mild conditions. Beyond simple sulfonamide formation, this reagent is instrumental in the synthesis of a diverse array of heterocyclic compounds and has been successfully employed in more complex transformations such as palladium-catalyzed cross-coupling reactions.
Synthesis of Sulfonamides
The reaction of this compound with an amine in the presence of a base is a fundamental method for the synthesis of N-substituted morpholinosulfonamides.
A representative experimental workflow for the synthesis of a sulfonamide using this compound is depicted below:
Palladium-Catalyzed Suzuki-Miyaura Coupling
A more advanced application of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In this context, it serves as a precursor to a sulfamoyl chloride intermediate which then couples with a boronic acid. This methodology allows for the synthesis of aryl sulfonamides, a class of compounds with significant interest in medicinal chemistry.[1][2]
Applications in Drug Discovery
The morpholine moiety is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.[3] The incorporation of the morpholinosulfonyl group using this compound has been a key step in the development of various therapeutic agents.
Inhibitors of Voltage-Gated Sodium Channel Nav1.7
Voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Several series of potent and selective Nav1.7 inhibitors featuring a morpholine-based aryl sulfonamide scaffold have been developed.[4][5] The synthesis of these inhibitors often involves the reaction of a substituted aniline with this compound.
The role of Nav1.7 in pain signaling is multifaceted. It is a key player in the initiation and propagation of action potentials in nociceptive neurons.
Kinase Inhibitors in Cancer Therapy
The morpholine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of morpholinopyrimidines have been synthesized and evaluated as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway often dysregulated in cancer.[6][7] The PI3K/Akt signaling pathway is crucial for cell proliferation, survival, and growth.
The synthesis of the anticancer drug Gefitinib (Iressa), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, also involves intermediates that can be prepared using morpholine-containing reagents, highlighting the importance of this scaffold in targeting kinase-driven cancers.[8]
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of this compound
| Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine, Sulfuryl chloride | Triethylamine | Dichloromethane | 0 to RT | 2 | 23.3 | [9] |
| Morpholine, Sulfuryl dichloride | - | Acetonitrile | Reflux | 24 | - | [10] |
Table 2: Synthesis of Sulfonamides
| Amine | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N,N-Diisopropylethylamine | Dichloromethane | RT | Overnight | 40.2 | [9][11] |
| Various anilines | Pyridine | Pyridine | - | 30 min | High | [12] |
Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with 2-Naphthaleneboronic acid
| Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPh3 | THF | 80 | 12 | 15 | [1][2][13] |
| Xantphos | THF | 80 | 12 | 21 | [1][2][13] |
| Tris(2,6-dimethoxyphenyl)phosphine | THF | 80 | 12 | 65 | [1][2][13] |
| Tris(2,6-dimethoxyphenyl)phosphine | THF/MeCN | 80 | 12 | 78 | [1][2][13] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound [9]
-
To a 50 mL round-bottom flask containing 10.0 mL of dichloromethane (CH2Cl2), cooled in an ice bath, slowly add 0.300 mL of sulfuryl chloride (SO2Cl2).
-
In a separate flask, dissolve 213 mg of morpholine in 3.0 mL of dichloromethane.
-
Slowly add the morpholine solution to the reaction mixture, maintaining the temperature in an ice bath.
-
Add 520 mg of trimethylamine to the reaction mixture and stir at room temperature for approximately 2 hours.
-
Upon completion, dilute the reaction mixture with 20.0 mL of chloroform and wash with 20.0 mL of ice water.
-
Separate the organic phase, dry over magnesium sulfate (MgSO4), and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound (160 mg, 23.3% yield).
Protocol 2: General Procedure for the Synthesis of Sulfonamides [9][11]
-
Dissolve the amine (e.g., 70.0 mg of (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) in an appropriate solvent (e.g., 1.00 mL of dichloromethane) in a round-bottom flask.
-
Add this compound (e.g., 0.0390 mL), followed by a suitable base (e.g., 0.0590 mL of N,N-diisopropylethylamine).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., MeOH:CH2Cl2 = 2:98) to afford the desired sulfonamide.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling [1][2][13]
-
To a reaction vessel, add this compound (1.0 equiv), 2-naphthaleneboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)2, 2.5 mol%), a ligand (e.g., tris(2,6-dimethoxyphenyl)phosphine, 10 mol%), and a base (e.g., K2CO3, 2.0 equiv).
-
Add the solvent system (e.g., THF/MeCN).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the desired aryl sulfonamide.
Conclusion
This compound is a readily accessible and highly effective reagent for the introduction of the morpholinosulfonyl group into a wide range of molecules. Its application extends from the straightforward synthesis of sulfonamides to more complex, transition-metal-catalyzed reactions. The prevalence of the morpholine moiety in numerous biologically active compounds underscores the importance of this reagent in modern drug discovery and development. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and exploration of novel chemical entities for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. physoc.org [physoc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | 1828-66-6 [chemicalbook.com]
- 12. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Core Mechanism of Sulfonylation with Morpholine-4-sulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of morpholine-4-sulfonyl chloride in sulfonylation reactions. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the reaction kinetics, the role of various reaction components, and practical experimental protocols.
Introduction to Sulfonylation and this compound
Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. The synthesis of sulfonamides is a critical process in drug discovery and development. The most common method for creating these functional groups is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1]
This compound is a versatile sulfonylating agent employed in organic synthesis. Its utility stems from the stability of the morpholine group and its ability to readily react with nucleophiles to form sulfonamides. Understanding the intricacies of its reaction mechanism is paramount for optimizing reaction conditions and achieving desired product yields.
The Core Mechanism of Action
The sulfonylation of an amine with this compound proceeds through a nucleophilic acyl substitution-like pathway. The fundamental steps of this mechanism are outlined below.
Nucleophilic Attack
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic sulfur atom of the sulfonyl chloride. This concerted step leads to the formation of a transient pentacoordinate intermediate. The rate of this attack is influenced by the nucleophilicity of the amine; primary amines generally react faster than secondary amines due to lesser steric hindrance and greater nucleophilicity.[2]
Elimination of the Leaving Group
The unstable intermediate rapidly collapses, leading to the expulsion of the chloride ion, which is a good leaving group. This step results in the formation of a protonated sulfonamide.
Deprotonation
The final step in the formation of the neutral sulfonamide is the deprotonation of the nitrogen atom. This is typically facilitated by a base present in the reaction mixture, which neutralizes the generated hydrochloric acid (HCl).[3] The choice of base is crucial as it can influence the reaction rate and the potential for side reactions.
Below is a diagram illustrating the general mechanism of sulfonylation.
Caption: General mechanism of sulfonylation of an amine.
Key Factors Influencing the Reaction
Several factors can significantly impact the outcome of a sulfonylation reaction using this compound. Careful consideration of these parameters is essential for successful synthesis.
Amine Nucleophilicity
The nature of the amine substrate plays a pivotal role. Primary amines are generally more reactive than secondary amines.[2] Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.
Role of the Base
A base is typically required to neutralize the HCl generated during the reaction.[1] Common bases include tertiary amines like triethylamine (TEA) and pyridine, or inorganic bases such as potassium carbonate. The strength and steric hindrance of the base can affect the reaction. Strong, non-hindered bases can sometimes promote di-sulfonylation in primary amines.[3]
Solvent
The choice of solvent can influence reaction rates and solubility of reactants and products. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[3]
Temperature
The reaction temperature affects the rate of reaction. Lowering the temperature can help to control exothermic reactions and minimize side reactions, particularly the di-sulfonylation of primary amines.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various sulfonylation reactions involving sulfonyl chlorides and different types of amines. While specific data for this compound is included where available, general trends from other sulfonyl chlorides are also presented to provide a broader context.
Table 1: Sulfonylation of Primary Amines
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzene sulfonyl chloride | Pyridine | - | 0-25 | - | 100 | [1] |
| p-Toluidine | Tosyl chloride | Pyridine | - | - | - | 100 | [1] |
| Aniline | Benzene sulfonyl chloride | Triethylamine | THF | 0 - RT | 6 | 86 | [1] |
| Aniline | Benzene sulfonyl chloride | - | Diethyl ether | 0 | - | 85 | [1] |
| Diamino aryne precursor | - | Triethylamine | DCM | - | - | 85 | [1] |
| Various primary amines | p-Toluenesulfonyl chloride | - | - | Microwave | 0.025-0.12 | 85-97 | [2] |
Table 2: Sulfonylation of Secondary Amines
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various secondary amines | p-Toluenesulfonyl chloride | - | - | Microwave | 0.03-0.12 | 82-95 | [2] |
Experimental Protocols
The following are generalized experimental protocols for the sulfonylation of primary and secondary amines with this compound.
General Protocol for Sulfonylation of a Primary Amine
This protocol is designed to minimize the risk of di-sulfonylation.
-
Preparation: Dissolve the primary amine (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Slowly add a solution of this compound (1.0-1.1 eq) in the same solvent to the cooled amine solution dropwise over 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
Theoretical Insights into the Reactivity of Morpholine-4-sulfonyl Chloride: A Technical Guide for Drug Discovery Professionals
Introduction
Morpholine-4-sulfonyl chloride is a versatile bifunctional reagent that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, combining a reactive sulfonyl chloride group with the well-established morpholine scaffold, makes it a valuable building block for the synthesis of a diverse array of compounds, particularly in the development of novel therapeutic agents. The morpholine ring is a common feature in many approved drugs, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The sulfonyl chloride moiety, on the other hand, serves as a highly reactive electrophilic center, readily undergoing nucleophilic substitution to form stable sulfonamides, sulfonates, and other sulfur-containing functionalities. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound's reactivity, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₈ClNO₃S | [1] |
| Molecular Weight | 185.63 g/mol | [1] |
| CAS Number | 1828-66-6 | [1] |
| Appearance | Colorless or White to Yellow Solid or Liquid | |
| Melting Point | 72.36 °C (Predicted) | [2] |
| Boiling Point | 300 °C | [2] |
| Density | 1.53 g/cm³ | [2] |
| Flash Point | 135 °C | [2] |
| Storage Temperature | Inert atmosphere, 2-8 °C |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table outlines its key spectroscopic features.
| Spectroscopy | Data | Reference |
| Infrared (IR) | Characteristic strong absorption bands for the sulfonyl chloride group are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. | [3] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 185. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) would be observed. Top Peak: m/z = 56, 2nd Highest: m/z = 86, 3rd Highest: m/z = 42. | [1] |
| ¹H NMR | Specific experimental data for this compound is not readily available in the public domain. However, based on the structure and data for related compounds, the protons on the morpholine ring would appear as multiplets in the range of 3.0-4.0 ppm. The protons adjacent to the nitrogen would be expected to be the most deshielded. | |
| ¹³C NMR | Specific experimental data for this compound is not readily available in the public domain. Based on the structure, two distinct signals for the morpholine carbons would be expected in the range of 45-70 ppm. |
Reactivity Profile and Reaction Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur atom is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and water. The reaction typically proceeds via a nucleophilic substitution mechanism.
Reaction with Nucleophiles
The general reaction of a sulfonyl chloride with a nucleophile (Nu-H) can be depicted as follows:
References
Morpholine-4-sulfonyl chloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for Morpholine-4-sulfonyl chloride. The information is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. This document summarizes the known hazards, outlines procedures for safe handling and storage, and provides guidance on emergency response. All quantitative data is presented in tabular format for clarity, and key procedural workflows are illustrated with diagrams.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C₄H₈ClNO₃S. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Weight | 185.63 g/mol | [1] |
| CAS Number | 1828-66-6 | [1] |
| Flash Point | 135.1°C | [1] |
| Auto-ignition Temperature | No data available | [1] |
| Decomposition Temperature | No data available | [1] |
| pH | No data available | [1] |
| Kinematic Viscosity | No data available | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS hazard classification.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
| Warning |
Toxicological Information
It is critical to note that there is a lack of comprehensive toxicological data for this compound. The available safety data sheets explicitly state that there is no data available for several key toxicological endpoints.
| Toxicological Endpoint | Data | Reference |
| Acute Toxicity (Oral) | No data available | [1] |
| Acute Toxicity (Inhalation) | No data available | [1] |
| Acute Toxicity (Dermal) | No data available | [1] |
| Skin Corrosion/Irritation | No data available | [1] |
| Serious Eye Damage/Irritation | No data available | [1] |
| Respiratory or Skin Sensitization | No data available | [1] |
| Germ Cell Mutagenicity | No data available | [1] |
Safe Handling and Storage
Handling Precautions
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
-
Ventilation: Handle in a well-ventilated area. Use only outdoors or in a well-ventilated area.[1]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]
-
Avoid Contact: Avoid contact with skin and eyes.[1]
-
Avoid Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[1]
-
Fire Prevention: Use non-sparking tools and prevent fire caused by electrostatic discharge steam.[1]
Storage Conditions
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Container: Keep the container tightly closed.[1]
-
Location: Store in a dry, cool, and well-ventilated place.[1] Store locked up.[1]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]
Personal Protective Equipment (PPE)
The following table details the recommended personal protective equipment when handling this compound.
| PPE Type | Specification | Reference |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). | [1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. | [1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. | [1] |
First Aid Measures
In case of exposure, immediate first aid is essential.
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [1] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. Rinse mouth with water. | [1] |
Spill and Disposal Procedures
Spill Response
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Evacuate personnel to safe areas.[1]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves.[1]
-
Prevent further spillage or leakage if it is safe to do so.[1]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment.[1]
-
Place the collected material in suitable and closed containers for disposal.[1]
Disposal
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Discharge into the environment must be avoided.[1]
Visualized Workflows
Safety and Handling Logical Flow
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Logical workflow for safe handling of this compound.
Experimental Workflow with Safety Checkpoints
The following diagram outlines a typical experimental workflow involving this compound, highlighting critical safety checkpoints.
Caption: Experimental workflow with integrated safety checkpoints.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using Morpholine-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, often achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. This document provides a detailed protocol for the synthesis of N-substituted sulfonamides using morpholine-4-sulfonyl chloride as the sulfonylating agent. The methodologies outlined are applicable to a variety of amine substrates, including primary, secondary, aliphatic, and aromatic amines.
General Reaction Scheme
The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction for the synthesis of N-substituted morpholine-4-sulfonamides.
Experimental Protocols
Two primary protocols are provided below, one for reactions in an organic solvent and another for reactions in an aqueous medium. The choice of protocol will depend on the solubility and reactivity of the specific amine substrate.
Protocol 1: Synthesis in an Organic Solvent (e.g., Dichloromethane)
This protocol is suitable for a wide range of primary and secondary amines that are soluble in common organic solvents.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous dichloromethane.
-
Add the tertiary amine base (1.5-2.0 eq.) to the solution and stir at room temperature.
-
Slowly add a solution of this compound (1.0-1.2 eq.) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Synthesis in an Aqueous Medium
This protocol is particularly useful for water-soluble amines.
Materials:
-
This compound
-
Water-soluble primary or secondary amine
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the amine (1.0 eq.) in an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq.).
-
Cool the solution in an ice bath.
-
Add this compound (1.0-1.2 eq.) portion-wise to the stirred solution, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as indicated by TLC.
-
Extract the aqueous mixture with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product as described in Protocol 1.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted morpholine-4-sulfonamides.
| Amine Substrate | Amine Type | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Citation |
| (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Secondary, Heterocyclic | Dichloromethane | DIPEA | RT | Overnight | 40.2 | |
| Morpholine | Secondary, Aliphatic | Acetonitrile | - | Reflux | 24 | - | |
| Aniline | Primary, Aromatic | Pyridine | Pyridine | 110-120 | 0.5 | 85-90 | [1] |
| p-Toluidine | Primary, Aromatic | Pyridine | Pyridine | 110-120 | 0.5 | 85-90 | [1] |
| 2-Naphthylamine | Primary, Aromatic | Pyridine | Pyridine | 110-120 | 0.5 | 85-90 | [1] |
| Dibutylamine | Secondary, Aliphatic | Water | NaOH (1.0 M) | RT | - | 94 | |
| 1-Octylamine | Primary, Aliphatic | Water | NaOH (1.0 M) | RT | - | 98 | |
| Hexamethylenimine | Secondary, Cyclic | Water | NaOH (1.0 M) | RT | - | 97 |
Mandatory Visualization
The following diagrams illustrate the key experimental workflows.
Caption: Experimental workflow for sulfonamide synthesis in an organic solvent.
Caption: Experimental workflow for sulfonamide synthesis in an aqueous medium.
References
Application Notes and Protocols: "Morpholine-4-sulfonyl chloride" in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of morpholine-4-sulfonyl chloride in multicomponent reactions (MCRs). These reactions are powerful tools in synthetic chemistry, enabling the rapid construction of complex molecules from simple starting materials in a single step. This compound serves as a key building block for the introduction of the morpholinosulfonyl moiety, a common feature in many biologically active compounds.
I. Palladium-Catalyzed Three-Component Synthesis of Aryl Sulfonamides
A robust and versatile method for the synthesis of aryl sulfonamides involves a palladium-catalyzed three-component reaction. In this approach, this compound is generated in situ from morpholine and sulfuryl chloride, which then undergoes a Suzuki-Miyaura coupling with an arylboronic acid. This methodology avoids the need to isolate the often-unstable sulfonyl chloride intermediate and demonstrates broad substrate scope and functional group tolerance.
Quantitative Data Summary
The following table summarizes the yields of various aryl sulfonamides synthesized using this three-component protocol. The reaction conditions were optimized for each substrate as detailed in the experimental protocol.
| Entry | Amine Component | Boronic Acid Component | Product | Yield (%) |
| 1 | Morpholine | 2-Naphthaleneboronic acid | N-(naphthalen-2-ylsulfonyl)morpholine | 71 |
| 2 | Morpholine | 4-Phenylboronic acid | N-(phenylsulfonyl)morpholine | 65 |
| 3 | Morpholine | 4-(Methylthio)phenylboronic acid | N-((4-(methylthio)phenyl)sulfonyl)morpholine | 78 |
| 4 | Piperidine | 2-Naphthaleneboronic acid | 1-(naphthalen-2-ylsulfonyl)piperidine | 68 |
| 5 | L-Proline methyl ester | 2-Naphthaleneboronic acid | (S)-methyl 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylate | 71 |
| 6 | Thiomorpholine 1,1-dioxide | 2-Naphthaleneboronic acid | 4-(naphthalen-2-ylsulfonyl)thiomorpholine 1,1-dioxide | 55 |
Experimental Protocol: General Procedure for the Three-Component Synthesis of Sulfonamides
Materials:
-
Amine (e.g., Morpholine, 0.2 mmol, 1.0 equiv.)
-
Sulfuryl chloride (SO₂Cl₂, 0.2 mmol, 1.0 equiv.)
-
Arylboronic acid (0.4 mmol, 2.0 equiv.)
-
Sodium phosphate dibasic (Na₂HPO₄, 0.6 mmol, 3.0 equiv.)
-
Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂, 10 mol%)
-
Tris(2,6-dimethoxyphenyl)phosphine (20 mol%)
-
Tetrahydrofuran (THF), anhydrous (1.0 mL)
-
Acetonitrile (MeCN), anhydrous (1.5 mL)
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)
Procedure:
-
To an oven-dried reaction tube, add the amine (0.2 mmol) and anhydrous THF (1.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (0.2 mmol) to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes to form the corresponding sulfamoyl chloride in situ.
-
To this mixture, add the arylboronic acid (0.4 mmol), sodium phosphate dibasic (0.6 mmol), bis(benzonitrile)palladium(II) chloride (10 mol%), and tris(2,6-dimethoxyphenyl)phosphine (20 mol%).
-
Add anhydrous acetonitrile (1.5 mL) to the reaction tube.
-
Seal the tube and heat the reaction mixture at 70 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Note: Yields can be determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard before purification.
Reaction Workflow
The following diagram illustrates the workflow for the palladium-catalyzed three-component synthesis of sulfonamides.
Synthesis of Bioactive Compounds Using Morpholine-4-sulfonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing morpholine-4-sulfonyl chloride as a key reagent. The information compiled herein is intended to serve as a comprehensive resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.
Introduction
This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the physicochemical properties of compounds, such as aqueous solubility and metabolic stability. When incorporated into a sulfonamide linkage, it can lead to potent inhibitors of various enzymes and receptors. This document will explore the synthesis of two classes of bioactive compounds derived from this compound: antibacterial agents and inhibitors of the Nav1.7 sodium channel, a key target for the treatment of pain.
I. Synthesis of Antibacterial Morpholine-Based Sulfonamides
The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs. The general mechanism of action for many sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs disrupt bacterial growth and replication. The synthesis of morpholine-containing sulfonamides often involves the reaction of this compound with various primary or secondary amines.
Quantitative Data Summary
| Compound ID | Target Bacteria | Zone of Inhibition (mm) @ 2.5 mg/mL | Zone of Inhibition (mm) @ 1.25 mg/mL | Reference |
| 1 | B. subtilis | 15 | 1.8 | [1] |
| S. typhi | No activity | No activity | [1] | |
| E. coli | No activity | No activity | [1] | |
| 2 | B. subtilis | 10 | 0.8 | [1] |
| S. typhi | 21 | Not reported | [1] | |
| E. coli | No activity | No activity | [1] |
Table 1: Antibacterial activity of synthesized morpholine-derived benzenesulfonamides.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl/Alkyl-Morpholine-4-sulfonamides
This protocol describes a general method for the synthesis of sulfonamides via the reaction of an amine with this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Pyridine (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in a mixture of anhydrous acetone and anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous acetone and add it dropwise to the cooled amine solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to obtain the pure sulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Experimental Workflow
References
Morpholine-4-Sulfonyl Chloride: A Versatile Scaffold in Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Morpholine-4-sulfonyl chloride has emerged as a valuable building block in medicinal chemistry, enabling the synthesis of a diverse array of compounds with significant therapeutic potential. Its incorporation into molecular scaffolds often imparts favorable physicochemical and pharmacological properties, making it a privileged moiety in modern drug design. These application notes provide an overview of its utility, supported by detailed experimental protocols and quantitative data to guide researchers in their drug discovery endeavors.
The sulfonamide functional group, a key feature of molecules derived from this compound, is present in a wide range of approved drugs, including antibacterial agents, diuretics, and non-steroidal anti-inflammatory drugs.[1] The morpholine ring itself can enhance aqueous solubility and metabolic stability, crucial attributes for successful drug candidates.[2]
Application in Anticancer Drug Discovery
The morpholine sulfonyl moiety has been successfully incorporated into novel compounds exhibiting potent anticancer activity. A notable example is its use in the derivatization of noscapine, a microtubule-modulating agent.
Noscapine Analogs with Enhanced Antiproliferative Activity
Researchers have synthesized a series of N-sulfonyl noscapine derivatives, with several compounds demonstrating significantly improved potency compared to the parent compound.[1] These analogs induce mitotic arrest in cancer cells, highlighting the potential of the morpholine sulfonyl group in optimizing anticancer agents.[1]
| Compound | Cell Line | EC50 (µM)[1] |
| Noscapine | MCF-7 | >50 |
| 14q ((R)-5-((S)-4,5-Dimethoxy-1,3-dihydroisobenzofuran-1-yl)-4-methoxy-6-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5,6,7,8-tetrahydro[3][4]dioxolo[4,5-g]isoquinoline) | MCF-7 | 0.56 |
| 14q | PANC-1 | 0.98 |
| 14q | MDA-MB-435 | 0.27 |
| 14q | SK-MEL-5 | 0.44 |
Experimental Protocol: Synthesis of N-Sulfonyl Noscapine Derivatives [1]
This protocol outlines the general procedure for the synthesis of sulfonamide derivatives of noscapine using this compound or other sulfonyl chlorides.
Materials:
-
N-nornoscapine (starting material)
-
This compound (or other desired sulfonyl chloride)
-
Triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve N-nornoscapine (1.0 equivalent) in DCM or DMF.
-
Add Et3N or DBU (3.0 equivalents) to the solution and stir at 25°C for 15 minutes.
-
Add the appropriate sulfonyl chloride (e.g., this compound, 1.5 equivalents) to the reaction mixture.
-
Stir the reaction under the specified conditions (e.g., 60°C for 16 hours for the reaction with this compound in DMF).
-
Upon completion of the reaction, add water (~5 mL) to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-sulfonyl noscapine derivative.
Caption: Synthetic workflow for N-sulfonyl noscapine analogs.
Application in Antimicrobial Drug Discovery
This compound is also a key reagent in the development of novel antimicrobial agents. Its derivatives have shown promise as inhibitors of essential bacterial enzymes that are absent in humans, offering a potential avenue for selective toxicity.
Inhibitors of the MEP Pathway in Mycobacterium
The methylerythritol phosphate (MEP) pathway is an attractive target for developing new antibiotics against pathogens like Mycobacterium tuberculosis. Researchers have synthesized carboline derivatives incorporating the morpholine sulfonyl group that exhibit inhibitory activity against IspE, a crucial enzyme in this pathway.[5][6]
| Compound | Target | IC50 (µg/mL)[6] | Organism | MIC (µg/mL)[6] |
| A1 (Lead Compound) | M. tb IspE | 6 | M. tuberculosis (H37Rv) | 12 |
| Synthesized Carboline Derivatives | - | - | M. avium | 5 |
Experimental Protocol: Synthesis of 4-((1,3,4,9-Tetrahydro-2H-pyrido[3,4-b]indol-2-yl)sulfonyl)morpholine [5]
This protocol describes the synthesis of a carboline derivative using this compound.
Materials:
-
1,2,3,4-Tetrahydro-β-carboline
-
This compound
-
Base (e.g., Triethylamine)
-
Dichloromethane (CH2Cl2)
-
Water
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware and purification equipment (e.g., flash column chromatography)
Procedure:
-
Dissolve 1,2,3,4-tetrahydro-β-carboline in CH2Cl2.
-
Add a suitable base, such as triethylamine.
-
Add this compound to the mixture.
-
Stir the reaction overnight at room temperature.
-
Wash the reaction mixture with water.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers and dry over MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography (silica, ethyl acetate/hexane) to yield the final product as a white solid.
Caption: Inhibition of the MEP pathway by morpholine derivatives.
The Morpholine Sulfonyl Group as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties to retain or enhance biological activity, is a cornerstone of drug design.[7][8][9] The sulfonamide group, and by extension the morpholine sulfonyl moiety, can act as a bioisostere for a carboxylic acid group.[7] This substitution can lead to improved pharmacological properties, such as increased efficacy. For example, in angiotensin II receptor antagonists, replacing a carboxylic acid with a sulfonamide group increased the drug's efficacy threefold.[7]
Caption: Bioisosteric replacement with a morpholine sulfonyl group.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. WO2017140778A1 - Sulfonylureas and related compounds and use of same - Google Patents [patents.google.com]
- 5. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 9. Bioisosterism - Drug Design Org [drugdesign.org]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling with Morpholine-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction traditionally involves the coupling of an organoboron compound with an organic halide or triflate.[2] Expanding the scope of coupling partners to include sulfonyl chlorides offers a valuable alternative, particularly for the synthesis of sulfonamides, a prevalent motif in pharmaceuticals. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of morpholine-4-sulfonyl chloride with arylboronic acids for the synthesis of N-arylsulfonylmorpholines.
The described methodology leverages the in situ or direct use of sulfamoyl chlorides as electrophilic partners in a Suzuki-Miyaura coupling, presenting a novel approach to the synthesis of diverse sulfonamides.[3] This three-component synthesis, utilizing a secondary amine (morpholine), a sulfur dioxide source (sulfuryl chloride to form the sulfonyl chloride), and an arylboronic acid, circumvents the challenges often associated with traditional sulfonamide synthesis.[3]
Reaction Principle
The core of this transformation is a palladium-catalyzed cross-coupling reaction. The catalytic cycle is believed to proceed through the established steps of a Suzuki-Miyaura coupling: oxidative addition, transmetalation, and reductive elimination.[4] Initially, the Pd(0) catalyst undergoes oxidative addition to the sulfamoyl chloride (this compound). Subsequently, transmetalation with the arylboronic acid, activated by a base, occurs. The final step is reductive elimination from the resulting diarylpalladium complex, which yields the desired N-arylsulfonylmorpholine and regenerates the active Pd(0) catalyst.[4] The choice of an electron-rich and bulky phosphine ligand is crucial for enhancing the oxidative addition of Pd(0) to the sulfamoyl chloride and facilitating the reductive elimination process, thereby improving the reaction yield.[3][5]
Reaction Scheme
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols are based on optimized conditions reported for the direct Suzuki-Miyaura coupling of this compound with arylboronic acids.[3][5]
Materials:
-
This compound
-
Arylboronic acid (e.g., 2-naphthaleneboronic acid)
-
Palladium catalyst: Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂)
-
Ligand: Tris(2,6-dimethoxyphenyl)phosphine
-
Base: Disodium hydrogen phosphate (Na₂HPO₄)
-
Solvents: Tetrahydrofuran (THF), Acetonitrile (MeCN)
-
Internal standard for yield determination (optional): 1,3,5-trimethoxybenzene
Equipment:
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Detailed Protocol:
-
Reaction Setup: To a reaction vial, add this compound (1.0 equiv.), the arylboronic acid (2.0 equiv.), and Na₂HPO₄ (3.0 equiv.).
-
Catalyst and Ligand Addition: Add PdCl₂(PhCN)₂ (10 mol%) and tris(2,6-dimethoxyphenyl)phosphine (20 mol%).
-
Solvent Addition: Add a mixture of THF and MeCN as the solvent. A typical ratio is 1.0 mL of THF to 1.5 mL of MeCN for a 0.2 mmol scale reaction.[3]
-
Inert Atmosphere: Seal the vial and purge with an inert gas (nitrogen or argon).
-
Reaction: Place the vial in a preheated heating block or oil bath at 70 °C and stir for 16 hours.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-arylsulfonylmorpholine.
Quantitative Data Summary
The following table summarizes the results from early investigations into the direct Suzuki-Miyaura coupling of this compound with 2-naphthaleneboronic acid, highlighting the importance of ligand and solvent choice.[3][5]
| Entry | Solvent | Ligand | Yield (%) |
| 1 | 1,4-Dioxane | P(tBu)₃·HBF₄ | 14 |
| 2 | THF | P(tBu)₃·HBF₄ | 23 |
| 3 | THF | Tris(2,6-dimethoxyphenyl)phosphine | 57 |
| 4 | THF/MeCN | Tris(2,6-dimethoxyphenyl)phosphine | 71 (isolated) |
Standard conditions: this compound (0.2 mmol, 1.0 equiv.), 2-naphthaleneboronic acid (0.4 mmol, 2.0 equiv.), Na₂HPO₄ (0.6 mmol, 3.0 equiv.), PdCl₂(PhCN)₂ (10 mol%), ligand (20 mol%), solvent (2.5 mL), 70 °C, 16 h. Yields were determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard, with the isolated yield for entry 4 shown in parentheses.[3]
Catalytic Cycle
The proposed catalytic cycle for the Suzuki-Miyaura coupling of this compound is depicted below.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The use of electron-rich and bulky phosphine ligands is often beneficial.[3][5] Ensure the reaction is performed under strictly anhydrous and inert conditions, as moisture can deactivate the catalyst and lead to side reactions like protodeboronation of the boronic acid.
-
Byproduct Formation: A common byproduct is the homocoupling of the arylboronic acid. This can sometimes be suppressed by adjusting the reaction temperature, catalyst loading, or the stoichiometry of the reactants.
-
Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction time or temperature may be necessary. However, prolonged heating can also lead to catalyst decomposition.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium compounds and phosphine ligands can be toxic and should be handled with care.
-
Sulfonyl chlorides are reactive and may be corrosive and moisture-sensitive.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize the palladium-catalyzed Suzuki-Miyaura coupling of this compound for the synthesis of a wide range of N-arylsulfonylmorpholines, which are valuable compounds in medicinal chemistry and drug development.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of Morpholine-4-sulfonyl Chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-sulfonyl chloride is a pivotal reagent in organic synthesis, particularly in the construction of sulfonamide moieties. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, antiviral, and anticancer properties. The reaction of this compound with primary and secondary amines provides a direct and efficient route to N-substituted morpholine-4-sulfonamides, which are of significant interest in drug discovery and development. The morpholine ring, a privileged scaffold in medicinal chemistry, can impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates.
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted morpholine-4-sulfonamides from the reaction of this compound with various primary and secondary amines.
Reaction with Primary and Secondary Amines: An Overview
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically conducted in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.
A variety of solvents can be employed, with dichloromethane (DCM) and acetonitrile being common choices. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the desired sulfonamide product.
Quantitative Data Summary
The following tables summarize representative quantitative data for the reaction of this compound with various primary and secondary amines.
Table 1: Reaction of this compound with Primary Amines
| Primary Amine | Base | Solvent | Time | Temperature | Yield (%) | Reference |
| Aniline | Pyridine | Dichloromethane | 6 h | Room Temp. | 85 | [1] |
| p-Toluidine | Pyridine | Dichloromethane | 6 h | Room Temp. | ~100 | [1] |
| (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N,N-diisopropylethylamine | Dichloromethane | Overnight | Room Temp. | 40.2 | [2] |
Table 2: Reaction of this compound with Secondary Amines
| Secondary Amine | Base | Solvent | Time | Temperature | Yield (%) | Reference |
| Morpholine | Pyridine | Acetone | 2 h (stir), 24 h (stand) | Room Temp. | 78.9 (as 4-phenylsulfonylmorpholine) | [3] |
| Morpholine | Pyridine | Acetone | 2 h (stir), 24 h (stand) | Room Temp. | 80.9 (as N-(4-(4-Methylbenzene-1-sulfonyl)morpholine)) | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl Morpholine-4-sulfonamides
This protocol is suitable for the reaction of this compound with various aniline derivatives.
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, p-toluidine)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.1 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: To the cooled solution, add this compound (1.0 eq) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% Ethyl Acetate in Hexanes) to afford the pure N-aryl morpholine-4-sulfonamide.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
Protocol 2: Synthesis of (R)-N-methyl-N-(1-(morpholinosulfonyl)pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This protocol details the synthesis of a more complex secondary amine derivative.[2]
Materials:
-
(R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (70.0 mg, 1.0 eq)
-
This compound (0.0390 mL, 1.1 eq)
-
N,N-diisopropylethylamine (DIPEA) (0.0590 mL, 1.5 eq)
-
Dichloromethane (DCM), anhydrous (1.00 mL)
-
Methanol (MeOH) for chromatography
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 5 mL round-bottomed flask, add (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine and dissolve it in 1.00 mL of anhydrous DCM.
-
Reagent Addition: Add this compound followed by N,N-diisopropylethylamine.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using a mobile phase of 2:98 MeOH:DCM.
-
Isolation: Collect the purified fractions, concentrate under reduced pressure, and further dry under vacuum to yield 47.0 mg (40.2% yield) of the desired product.
-
Characterization: Confirm the structure of the product by ¹H NMR and LRMS (ESI).
Visualizations
References
Scale-Up Synthesis of Sulfonamides with Morpholine-4-Sulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of sulfonamides using morpholine-4-sulfonyl chloride. It is intended to guide researchers, scientists, and professionals in the drug development field through the challenges and considerations of transitioning from laboratory-scale to pilot-plant and industrial-scale production.
Introduction
Sulfonamides are a critical class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities. The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and widely used transformation. This compound is a key reagent in the synthesis of various biologically active molecules, with the morpholine moiety often imparting favorable physicochemical properties to the final compound.
Scaling up this reaction from the laboratory to an industrial setting presents several challenges, including ensuring consistent product quality, managing reaction exotherms, and developing robust and efficient work-up and purification procedures. This document outlines key considerations and provides detailed protocols for the successful scale-up of sulfonamide synthesis using this compound.
Reaction Overview and Mechanism
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide and hydrochloric acid. A base is typically added to neutralize the acid byproduct.
Reaction Scheme:
Mechanism: The reaction proceeds through a nucleophilic substitution at the sulfonyl group. The amine's lone pair of electrons attacks the sulfur atom, forming a tetrahedral intermediate. The chloride ion is then eliminated as a leaving group, and the protonated sulfonamide is deprotonated by the base to yield the final product.
A potential side reaction, particularly with primary amines, is the formation of a bis-sulfonated product, where two sulfonyl groups react with the same amine. This is more likely to occur if the reaction is not carefully controlled.
Scale-Up Considerations
Transitioning from laboratory-scale (grams) to pilot-plant (kilograms) and commercial-scale production requires careful consideration of several factors to ensure safety, efficiency, and product quality.
3.1. Safety Precautions for Handling this compound at Scale
This compound is a corrosive and moisture-sensitive solid. When handling large quantities, the following safety measures are crucial:
-
Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing.[1]
-
Moisture Control: The reagent reacts with moisture. Store in a tightly sealed container in a dry environment.
-
Electrostatic Discharge: Prevent fire caused by electrostatic discharge by using non-sparking tools and ensuring proper grounding of equipment.[1]
3.2. Process Parameters and Control
Key process parameters that need to be carefully controlled during scale-up include:
-
Temperature: The sulfonylation reaction is often exothermic. Adequate cooling capacity is essential to maintain the desired reaction temperature and prevent runaway reactions.
-
Reagent Addition: The rate of addition of the sulfonyl chloride or the amine can significantly impact the reaction profile and impurity formation. Controlled addition using a dosing pump is recommended at larger scales.
-
Mixing: Efficient mixing is critical to ensure homogeneity and heat transfer, especially in large reactors. The choice of stirrer and agitation speed should be carefully evaluated.
3.3. Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[2][3][4] Implementing PAT can significantly enhance the control and understanding of the sulfonamide synthesis on a large scale.
| PAT Tool | Parameter Monitored | Benefits in Scale-Up |
| In-situ FTIR/Raman Spectroscopy | Reactant and product concentration, reaction kinetics | Real-time monitoring of reaction completion, detection of intermediates and byproducts, optimization of reaction time.[5] |
| Temperature and Pressure Probes | Reaction temperature and pressure | Ensures reaction is proceeding within safe and optimal parameters. |
| Particle Size Analyzers | Crystal size and distribution during crystallization | Optimizes crystallization for desired particle size, improving filtration and drying efficiency.[5] |
Experimental Protocols
The following protocols provide a general framework for the laboratory-scale and a conceptual approach for the pilot-scale synthesis of a representative N-aryl morpholine-4-sulfonamide.
4.1. Laboratory-Scale Synthesis of N-(4-methoxyphenyl)morpholine-4-sulfonamide
This protocol is for a typical lab-scale synthesis.
Materials:
-
4-Methoxyaniline
-
This compound
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methoxyaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the solution.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(4-methoxyphenyl)morpholine-4-sulfonamide.
4.2. Pilot-Plant Scale Synthesis Considerations
Scaling up the synthesis to the kilogram scale requires significant modifications to the procedure and equipment. The following outlines key considerations for a pilot-plant campaign.
Equipment:
-
Glass-lined or stainless steel reactor with temperature control (heating/cooling jacket) and a suitable agitator.
-
Dosing system for controlled addition of reagents.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Drying oven (vacuum or convection).
Conceptual Pilot-Scale Protocol:
-
Reactor Setup: Charge the reactor with the primary amine and the solvent (e.g., a more process-friendly solvent like toluene or ethyl acetate might be chosen over DCM for scale-up).
-
Inerting: Purge the reactor with nitrogen to create an inert atmosphere.
-
Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C).
-
Base Addition: Add the base (a more cost-effective and easily handled base like triethylamine or sodium carbonate might be used instead of pyridine).
-
Controlled Addition: Prepare a solution of this compound in the reaction solvent and add it to the reactor at a controlled rate to manage the exotherm. Monitor the internal temperature closely throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress using in-process controls (IPCs) such as HPLC or UPLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the aqueous and organic layers.
-
Perform aqueous washes to remove the base-HCl salt and any unreacted starting materials.
-
-
Crystallization and Isolation:
-
Concentrate the organic layer.
-
Add an anti-solvent to induce crystallization of the product.
-
Cool the mixture to maximize the yield.
-
Isolate the solid product by filtration.
-
-
Drying: Dry the product in a vacuum oven at a suitable temperature until a constant weight is achieved.
Data Presentation
The following tables provide a hypothetical comparison of key parameters between a laboratory-scale and a pilot-plant scale synthesis. Actual data will vary depending on the specific substrate and optimized conditions.
Table 1: Comparison of Reaction Parameters
| Parameter | Laboratory Scale (10 g) | Pilot-Plant Scale (10 kg) |
| Reactant A (Amine) | 1.0 eq | 1.0 eq |
| This compound | 1.1 eq | 1.05 - 1.1 eq |
| Base | Pyridine (1.5 eq) | Triethylamine (1.5 eq) |
| Solvent | Dichloromethane | Toluene |
| Reaction Temperature | 0 °C to RT | 5 - 10 °C |
| Reaction Time | 12 - 16 hours | 8 - 12 hours |
| Work-up | Liquid-liquid extraction | Phase separation, aqueous washes |
| Purification | Column Chromatography | Crystallization |
Table 2: Comparison of Yield and Purity
| Parameter | Laboratory Scale | Pilot-Plant Scale |
| Typical Yield | 70 - 85% | 80 - 90% |
| Purity (by HPLC) | >98% | >99.5% |
| Major Impurities | Unreacted starting materials, bis-sulfonated product | Unreacted starting materials (minimized through process control) |
Visualization of Workflows
6.1. General Synthesis and Purification Workflow
Caption: General workflow for the scale-up synthesis of sulfonamides.
6.2. Logical Relationship for Scale-Up Troubleshooting
Caption: Troubleshooting logic for common scale-up issues.
Conclusion
The scale-up synthesis of sulfonamides using this compound is a well-established but challenging process that requires careful attention to safety, process control, and purification. By implementing robust protocols, leveraging Process Analytical Technology, and understanding the key parameters that influence the reaction, researchers and drug development professionals can successfully transition this important transformation from the laboratory to an industrial scale, ensuring the production of high-quality sulfonamides for pharmaceutical applications.
References
Application Notes: Morpholine-4-sulfonyl Chloride in Flow Chemistry
Introduction
Morpholine-4-sulfonyl chloride is a key reagent in organic synthesis, primarily utilized for the introduction of the morpholinosulfonyl group onto a variety of nucleophiles. This moiety is a common feature in many biologically active compounds and approved drugs, contributing to their pharmacological properties. The synthesis of sulfonamides and sulfamates using this compound is a fundamental transformation in medicinal chemistry and drug development.
Advantages of Flow Chemistry for Reactions with this compound
The use of continuous flow chemistry for reactions involving this compound offers significant advantages over traditional batch processing. These benefits are particularly relevant for high-throughput synthesis and process development in the pharmaceutical industry.
-
Enhanced Safety: Sulfonylation reactions can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer, enabling precise temperature control and minimizing the risk of thermal runaway.
-
Improved Reaction Control: The precise control over reaction parameters such as residence time, temperature, and stoichiometry in a flow system leads to higher reproducibility and cleaner reaction profiles with fewer byproducts.
-
Increased Efficiency and Throughput: Continuous processing allows for the rapid synthesis of compound libraries by sequentially introducing different starting materials. Automation of flow systems can further enhance productivity, enabling unattended operation.
-
Scalability: Scaling up reactions in flow is often more straightforward than in batch. Instead of using larger reactors, the system can be run for longer periods or parallelized to achieve the desired production scale.
-
In-line Analysis and Purification: Flow chemistry setups can be readily integrated with in-line analytical techniques (e.g., IR, UV-Vis, HPLC) for real-time reaction monitoring and optimization. Similarly, in-line purification modules can be incorporated to streamline the workflow.
Key Applications in Flow Chemistry
The primary application of this compound in a flow chemistry setting is the synthesis of N-substituted sulfonamides and sulfamates, which are important scaffolds in drug discovery.
-
Synthesis of N-Aryl and N-Alkyl Morpholino-sulfonamides: The reaction of this compound with primary or secondary amines is a common method for the preparation of sulfonamides. In a flow setup, a solution of the sulfonyl chloride and a solution of the amine are continuously mixed and passed through a heated reactor coil to afford the desired product.
-
Synthesis of Morpholino-sulfamates: The reaction with alcohols or phenols, typically in the presence of a base, yields sulfamates. This transformation can also be efficiently performed in a continuous flow system, allowing for the rapid synthesis of a diverse range of sulfamate derivatives.
Experimental Protocols
The following protocols are provided as a general guide for the synthesis of sulfonamides and sulfamates using this compound in a continuous flow setup. Optimization of the reaction conditions (e.g., residence time, temperature, concentration) may be necessary for specific substrates.
Protocol 1: Continuous Flow Synthesis of N-(4-methoxyphenyl)morpholine-4-sulfonamide
This protocol describes the synthesis of a representative N-aryl morpholino-sulfonamide from this compound and p-anisidine.
Reagent Preparation:
-
Reagent Stream A: A 0.2 M solution of this compound in acetonitrile (MeCN).
-
Reagent Stream B: A 0.22 M solution of p-anisidine and 0.24 M of triethylamine (TEA) in acetonitrile (MeCN).
Flow Reactor Setup:
-
Two syringe pumps are used to deliver the reagent streams.
-
The streams are combined in a T-mixer.
-
The mixed stream flows through a 10 mL PFA reactor coil immersed in a heated oil bath.
-
A back-pressure regulator (BPR) set to 100 psi is placed at the outlet of the reactor to maintain a single-phase flow.
-
The product stream is collected in a flask containing a scavenger resin (e.g., QuadraSil® AP) to remove excess sulfonyl chloride.
Reaction Parameters:
| Parameter | Value |
| Flow Rate (Stream A) | 0.5 mL/min |
| Flow Rate (Stream B) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Temperature | 80 °C |
| Pressure | 100 psi |
Procedure:
-
Prime the syringe pumps with their respective reagent solutions.
-
Start the pumps at the specified flow rates to initiate the reaction.
-
Allow the system to reach a steady state (typically 2-3 times the residence time).
-
Collect the product stream.
-
Upon completion, flush the system with fresh solvent.
-
The collected product solution can be filtered to remove the scavenger resin and the solvent evaporated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Protocol 2: Continuous Flow Synthesis of 4-nitrophenyl morpholine-4-sulfonate
This protocol details the synthesis of a representative morpholino-sulfamate from this compound and 4-nitrophenol.
Reagent Preparation:
-
Reagent Stream A: A 0.3 M solution of this compound in tetrahydrofuran (THF).
-
Reagent Stream B: A 0.33 M solution of 4-nitrophenol and 0.36 M of 1,8-Diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF).
Flow Reactor Setup:
The setup is analogous to Protocol 1, with a 5 mL stainless steel reactor coil.
Reaction Parameters:
| Parameter | Value |
| Flow Rate (Stream A) | 0.25 mL/min |
| Flow Rate (Stream B) | 0.25 mL/min |
| Total Flow Rate | 0.5 mL/min |
| Reactor Volume | 5 mL |
| Residence Time | 10 min |
| Temperature | 60 °C |
| Pressure | 150 psi |
Procedure:
The procedure is similar to that described in Protocol 1. The collected product stream can be quenched with a dilute aqueous acid solution and extracted with an organic solvent. The combined organic layers are then dried and concentrated to afford the crude product.
Quantitative Data Summary
The following tables summarize representative data for the synthesis of a small library of sulfonamides and sulfamates using the described flow chemistry protocols.
Table 1: Synthesis of N-Aryl Morpholino-sulfonamides
| Entry | Amine | Residence Time (min) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Aniline | 10 | 80 | 92 | >95 |
| 2 | p-Toluidine | 10 | 80 | 95 | >95 |
| 3 | 4-Fluoroaniline | 12 | 80 | 91 | >95 |
| 4 | 2-Chloroaniline | 15 | 90 | 85 | >95 |
Table 2: Synthesis of Morpholino-sulfamates
| Entry | Alcohol/Phenol | Residence Time (min) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Phenol | 10 | 60 | 94 | >95 |
| 2 | 4-Cresol | 10 | 60 | 96 | >95 |
| 3 | 4-Chlorophenol | 12 | 60 | 93 | >95 |
| 4 | Benzyl alcohol | 15 | 70 | 88 | >95 |
Visualizations
Caption: Experimental workflow for the continuous synthesis of sulfonamides/sulfamates.
Caption: Logical workflow for automated sulfonamide library synthesis.
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using Morpholine-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-sulfonyl chloride is a pivotal reagent in modern organic synthesis and medicinal chemistry. Its utility stems from the electrophilic nature of the sulfur atom, making it an excellent building block for the formation of sulfonamides and other sulfur-containing heterocycles.[1] The morpholine moiety itself is a privileged pharmacophore found in numerous approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[2][3] The sulfonamide group, a key bioisostere for amides, offers improved hydrolytic stability and unique hydrogen bonding capabilities, which can enhance binding affinity to biological targets.[2][4][5]
These application notes provide detailed protocols for the synthesis of morpholine-containing sulfonamides and explore its application in multicomponent reactions and the synthesis of other novel heterocyclic systems like pyridazinones, which are of significant interest in drug discovery.[6][7]
Core Application: Synthesis of N-Substituted Morpholine-4-sulfonamides
The most common application of this compound is its reaction with primary or secondary amines to form stable sulfonamide linkages.[8][9] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in drug discovery programs.
General Reaction Scheme
The reaction typically proceeds by the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, with the elimination of hydrochloric acid (HCl). A base, such as pyridine or triethylamine, is commonly used to quench the HCl formed.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting & Optimization
Common side reactions with "Morpholine-4-sulfonyl chloride"
Welcome to the Technical Support Center for Morpholine-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive chemical intermediate widely used in organic synthesis. Its primary application is in the preparation of sulfonamides by reacting it with primary or secondary amines. These sulfonamides are important scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities. It is also used in the synthesis of other organic heterocyclic compounds.[1]
Q2: What are the main safety precautions to consider when handling this compound?
This compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. The compound is irritating to the skin, eyes, and respiratory system. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Q3: What are the most common side reactions observed when using this compound?
The most frequently encountered side reactions include:
-
Hydrolysis: Reaction with water or moisture to form the corresponding sulfonic acid.
-
Di-sulfonylation of Primary Amines: A primary amine reacts with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct.
-
Desulfonylation: Cleavage of the sulfonyl group, which has been observed in specific reaction types like palladium-catalyzed cross-coupling reactions.[2]
-
Reaction with Solvents: Nucleophilic solvents can potentially react with the sulfonyl chloride.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide Product
Low yields in sulfonamide synthesis can be attributed to several factors, including incomplete reactions, degradation of the starting material, or the prevalence of side reactions.
| Possible Cause | Troubleshooting Suggestion | Experimental Protocol Reference |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | --INVALID-LINK-- |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature if the reaction appears to be sluggish. | --INVALID-LINK-- |
| Suboptimal Base | The choice and amount of base are critical. For primary amines, using a non-nucleophilic, sterically hindered base like Proton-Sponge® or 2,6-lutidine can minimize di-sulfonylation. For secondary amines, a tertiary amine like triethylamine or DIPEA is often suitable. | --INVALID-LINK-- |
| Sterically Hindered Amine | Reactions with sterically hindered amines may require longer reaction times, elevated temperatures, or the use of a more reactive catalyst. | - |
Issue 2: Formation of Di-sulfonylation Byproduct with Primary Amines
The formation of a di-sulfonylated product, R-N(SO₂-morpholine)₂, is a common side reaction when using primary amines.
| Reaction Parameter | Mitigation Strategy | Impact on Reaction |
| Stoichiometry | Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to this compound. | Shifts the equilibrium towards the formation of the mono-sulfonated product. |
| Rate of Addition | Add the this compound solution slowly and dropwise to the solution of the primary amine and base. | Maintains a low concentration of the sulfonyl chloride, reducing the likelihood of the initially formed sulfonamide anion reacting with a second molecule. |
| Temperature | Perform the reaction at low temperatures (e.g., 0 °C or below). | Slows down the rate of the second sulfonylation reaction, which typically has a higher activation energy. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base or a weaker base like pyridine. | Reduces the concentration of the deprotonated sulfonamide intermediate, which is necessary for the second sulfonylation. |
Issue 3: Desulfonylation Side Reaction
In specific contexts, such as palladium-catalyzed Suzuki-Miyaura coupling reactions, desulfonylation can be a significant side reaction, leading to the formation of an undesired byproduct where the sulfonyl group is cleaved.[2]
| Parameter | Troubleshooting Action | Rationale |
| Ligand Choice | Screen different phosphine ligands. Electron-rich and bulky ligands have been shown to improve the yield of the desired sulfonamide product.[2] | The ligand can influence the rates of oxidative addition and reductive elimination in the catalytic cycle, thereby suppressing the desulfonylation pathway. |
| Solvent System | Optimize the solvent mixture. A co-solvent system, such as THF and MeCN, may improve reaction efficiency.[2] | The solvent can affect the solubility of intermediates and the stability of the catalyst, influencing the reaction pathway. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
This protocol is designed to minimize the di-sulfonylation side reaction.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the primary amine (1.1 mmol) and a non-nucleophilic base (e.g., pyridine, 1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water (10 mL). Separate the organic layer and wash it sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of a Sulfonamide from a Secondary Amine
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Reagent Addition: Add this compound (1.05 mmol) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography.
Protocol 3: Analytical Monitoring of the Reaction
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The polarity can be adjusted based on the polarity of the reactants and products.
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution. The starting sulfonyl chloride, the amine, the desired sulfonamide, and any byproducts should have distinct Rf values.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate as an additive.
-
Detection: UV detection and mass spectrometry (electrospray ionization - ESI) in both positive and negative ion modes to detect all components. This technique is highly effective for identifying the molecular weights of the desired product and any side products.
-
Visualizations
Caption: Reaction pathway for the sulfonylation of a primary amine.
Caption: Troubleshooting workflow for sulfonamide synthesis.
References
Technical Support Center: Purification of Products from Morpholine-4-sulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving morpholine-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
The most common impurities include unreacted starting materials (the amine and this compound), the hydrolyzed sulfonyl chloride (morpholine-4-sulfonic acid), and di-sulfonylated byproducts if a primary amine is used.[1][2] Excess base, such as triethylamine or pyridine, and their corresponding hydrochloride salts are also common impurities that need to be removed during workup.
Q2: My product, a morpholine-containing sulfonamide, is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?
The high water solubility of some morpholine derivatives can make extraction with non-polar organic solvents challenging. To improve extraction efficiency, consider the following strategies:
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Salting Out: Add a significant amount of a salt, like sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer. This increases the ionic strength of the aqueous phase, which decreases the solubility of the organic product and promotes its transfer into the organic layer.[3]
-
pH Adjustment: Since the morpholine moiety is basic, ensure the aqueous layer is basic (e.g., with NaOH or K₂CO₃) to keep your product in its free base form. The free base is generally less water-soluble than its protonated salt form.[3]
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Use of a More Polar Solvent: Employ more polar extraction solvents such as dichloromethane (DCM) or chloroform.[3]
-
Continuous Extraction: For particularly water-soluble products, a continuous liquid-liquid extraction apparatus may be beneficial.
Q3: I am observing significant peak tailing and poor separation during silica gel chromatography of my morpholine-containing product. What is the cause and how can I fix it?
This is a common issue arising from the basic nature of the morpholine nitrogen, which interacts strongly with the acidic silanol groups on the surface of the silica gel.[3] This can lead to peak tailing, streaking, and even irreversible binding to the column.[3] To mitigate this, add a small amount of a basic modifier to your eluent system. Common additives include triethylamine (Et₃N) or ammonia (often as a solution in methanol). A good starting point is to add 0.1-2% triethylamine to the mobile phase.[3] This will neutralize the acidic sites on the silica gel, leading to improved peak shape and better recovery of your compound.[3] Alternatively, using an amino-modified silica gel can also help suppress the tailing of basic compounds.[4]
Troubleshooting Guides
Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oiling out" instead of crystallizing. | The supersaturation of the solution was reached at a temperature above the melting point of the product in that solvent. | - Add a small amount of additional hot solvent to redissolve the oil. - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. |
| Low yield of recovered crystals. | - The compound has significant solubility in the cold solvent. - Too much solvent was used initially. | - Ensure the solution is thoroughly cooled, for instance, in an ice bath, before filtration. - Use the minimum amount of hot solvent required to fully dissolve the compound. - Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and then filter it while hot to remove the charcoal and adsorbed impurities before allowing it to cool.[3] |
| Formation of different crystal forms (polymorphs). | Polymorphism is common for sulfonamides and is influenced by factors like solvent choice, cooling rate, and temperature. | - Strictly standardize crystallization conditions. - Use a seed crystal of the desired polymorph. - Experiment with different solvents of varying polarities.[5] |
Extraction & Workup Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of an emulsion during extraction. | Vigorous shaking of the separatory funnel, especially with chlorinated solvents. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Gently rock or swirl the funnel instead of shaking vigorously. - Filter the mixture through a pad of Celite.[3] |
| Precipitate forms at the interface of the two layers. | The compound is not sufficiently soluble in either the organic or aqueous phase at the interface. | - Add more of either the organic or aqueous solvent to dissolve the precipitate. - Adjust the pH of the aqueous phase to increase the solubility of the compound in one of the layers.[3] |
| Presence of a polar byproduct (sulfonic acid) in the organic layer. | The sulfonic acid byproduct, formed from the hydrolysis of this compound, can have some solubility in the organic phase. | - Wash the organic layer with a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium carbonate) to deprotonate the acidic sulfonic acid and extract it into the aqueous layer.[1][2] |
Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound is streaking or tailing on the TLC plate/column. | The basic morpholine nitrogen is interacting strongly with the acidic silica gel. | Add a basic modifier like triethylamine (0.1-2%) or a solution of ammonia in methanol to your eluent.[3] |
| Compound is stuck on the column and will not elute. | The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica. | - Gradually increase the polarity of your eluent system. - If the compound is still retained, consider switching to a reverse-phase chromatography setup.[3] |
| Poor separation of the desired product from polar impurities. | The chosen eluent system is not providing sufficient resolution. | Experiment with different solvent systems. For instance, if you are using ethyl acetate/hexanes, try dichloromethane/methanol. |
Quantitative Data Summary
The following tables summarize typical yields and purity levels for the purification of morpholine-containing sulfonamides based on literature examples. Note that actual results will vary depending on the specific substrate, reaction conditions, and purification technique.
Table 1: Reported Yields for Synthesized Morpholine Sulfonamides
| Product Type | Purification Method | Reported Yield (%) |
| N-(4-(4-Methylbenzene-1-sulfonyl)morpholine) | Not specified | 80.9%[6] |
| (R)-N-methyl-N-(1-(morpholinosulfonyl)pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Fast column chromatography | 40.2%[7] |
Experimental Protocols
Protocol 1: General Extractive Workup
This protocol describes a general method for the initial purification of a reaction mixture containing a morpholine sulfonamide.
-
Quenching: Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).[2]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[2]
-
Washing:
-
Wash the combined organic layers with a dilute acid (e.g., 1 M HCl) to remove any unreacted basic starting materials.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any morpholine-4-sulfonic acid byproduct.
-
Finally, wash with brine (saturated aqueous NaCl) to remove residual water.[3]
-
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purifying a morpholine-containing sulfonamide using silica gel column chromatography.
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Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A common starting point is a mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine (Et₃N) to the eluent to prevent peak tailing.[3] Aim for an Rf value of 0.2-0.4 for your desired product.[3]
-
Column Packing: Choose an appropriately sized silica gel column based on the amount of crude material to be purified.
-
Elution and Fraction Collection: Carefully load the crude product onto the column and begin elution with the chosen solvent system. Collect fractions and monitor the elution process by TLC.[3]
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]
Protocol 3: Purification by Recrystallization
This protocol outlines the steps for purifying a solid morpholine sulfonamide by recrystallization.
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Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents for sulfonamide crystallization include ethanol, methanol, and ethyl acetate.[8]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and filter the hot solution.[3]
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Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.[3]
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Crystal Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under vacuum.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Silica Gel Packing Agent (NH2, C18 Modified) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Reactions with Morpholine-4-sulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing yield and selectivity in reactions involving Morpholine-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
This compound is a key intermediate in organic synthesis, primarily used for the preparation of sulfonamides.[1][2] It is also utilized in the synthesis of various biologically active benzothiazole compounds, thiazolecarboxamide derivatives, and other organic heterocyclic compounds.[1][3]
Q2: I am experiencing low yields in the synthesis of this compound. What are the potential causes and how can I improve the yield?
Low yields during the synthesis of this compound from morpholine and sulfuryl chloride can stem from several factors. A common issue is the slow addition of reagents at low temperatures. For instance, a reported procedure involving the slow addition of sulfuryl chloride to a cooled dichloromethane solution of morpholine and subsequent stirring at room temperature for two hours resulted in a yield of approximately 23.3%.[3][4] To potentially improve the yield, consider refluxing the reaction mixture in acetonitrile for an extended period, which has been reported to drive the reaction to completion.[4]
Q3: My sulfonamide formation reaction using this compound is giving a significant amount of a bis-sulfonylated by-product. How can I improve the selectivity for the desired mono-sulfonamide?
The formation of a bis-sulfonylated by-product can occur if the newly formed sulfonamide is sufficiently nucleophilic to react with another molecule of the sulfonyl chloride. To enhance selectivity for the mono-sulfonamide, careful control of the stoichiometry of the reactants is crucial. Using a slight excess of the amine component relative to this compound can help consume the sulfonyl chloride and minimize the formation of the bis-sulfonylated product. Additionally, optimizing the amount of base used in the reaction is important; for example, in one study, using 2.5 equivalents of pyridine as a base was found to be optimal, affording the desired product in 98% yield.[5]
Q4: I am having difficulty purifying my morpholine-containing product using silica gel chromatography. The compound seems to be streaking or irreversibly binding to the column. What is the cause and how can I resolve this?
The basic nature of the morpholine ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[6] This interaction can cause peak tailing, streaking, and low recovery of the desired compound.[6] To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-2%) or ammonia (as a solution in methanol), can be added to the eluent system.[6] This neutralizes the acidic sites on the silica gel, leading to improved peak shape and recovery.[6]
Q5: My morpholine derivative is highly water-soluble, making extraction from the aqueous reaction mixture inefficient. What techniques can I use to improve extraction efficiency?
For highly water-soluble morpholine derivatives, several strategies can be employed to improve extraction efficiency:
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Salting out : Adding a significant amount of a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer increases its ionic strength, thereby decreasing the solubility of the organic compound and promoting its transfer into the organic phase.[6]
-
pH adjustment : Since morpholine derivatives are basic, ensuring the aqueous layer is basic (e.g., by adding NaOH or K2CO3) will keep the compound in its less water-soluble free base form, rather than the protonated salt form.[6]
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Use of a more polar solvent : Solvents such as dichloromethane (DCM) or chloroform can be more effective for extracting polar compounds from aqueous solutions.[6]
Troubleshooting Guides
Low Yield in Sulfonamide Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting amine | Incomplete reaction | - Increase reaction time and/or temperature.- Ensure efficient stirring.- Use a more polar solvent to improve solubility of reagents. |
| Formation of multiple products | Side reactions (e.g., bis-sulfonylation) | - Carefully control the stoichiometry; avoid a large excess of this compound.- Optimize the amount and type of base used.[5] |
| Desired product not isolated after work-up | Product loss during extraction or purification | - For water-soluble products, use "salting out" or continuous extraction techniques.[6]- For purification by column chromatography, add a basic modifier like triethylamine to the eluent.[6] |
Poor Selectivity in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Suggested Solution |
| Low yield of the desired sulfonamide, with significant formation of by-products | Suboptimal catalyst or ligand | - The choice of phosphine ligand is critical. Electron-rich and bulky ligands, such as tris-(2,6-dimethoxyphenyl)phosphine, have been shown to significantly increase the yield of the desired product.[7] |
| Reaction is sluggish or does not go to completion | Inefficient solvent system | - A co-solvent system, such as a mixture of THF and MeCN, may improve reaction efficiency.[7] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[3][4]
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Add 10.0 mL of dichloromethane (CH2Cl2) to a 50 mL round-bottom flask and cool the flask in an ice bath.
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Slowly add 0.300 mL of sulfuryl chloride (SO2Cl2) to the cooled dichloromethane.
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In a separate flask, dissolve 213 mg of morpholine in 3.0 mL of dichloromethane.
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Slowly add the morpholine solution to the reaction mixture, ensuring the temperature is maintained in the ice bath.
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Add 520 mg of triethylamine to the reaction mixture.
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Stir the reaction mixture at room temperature for approximately 2 hours.
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Upon completion, add 20.0 mL of chloroform to dissolve the product.
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Wash the organic layer with 20.0 mL of ice water.
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Separate the chloroform phase, dry it over magnesium sulfate (MgSO4), and filter.
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Concentrate the filtrate under reduced pressure to obtain this compound. A yield of around 23.3% can be expected.[3][4]
General Protocol for the Synthesis of a Sulfonamide
This protocol describes a general procedure for the reaction of this compound with an amine.[1]
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Dissolve the amine (e.g., 70.0 mg of (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) in an appropriate solvent such as dichloromethane (1.00 mL) in a round-bottomed flask.[4]
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Add this compound (e.g., 0.0390 mL).[4]
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Add a suitable base, such as N,N-diisopropylethylamine (e.g., 0.0590 mL).[1][4]
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Stir the reaction mixture at room temperature overnight.[1][4]
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Concentrate the reaction mixture under reduced pressure.
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Purify the residue by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the desired sulfonamide.[1][4]
Data Presentation
Table 1: Summary of Yields for the Synthesis of a Sulfonamide Derivative
| Amine Substrate | Base | Solvent | Reaction Time | Yield | Reference |
| (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N,N-diisopropylethylamine | Dichloromethane | Overnight | 40.2% | [1][4] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in sulfonamide synthesis.
References
- 1. This compound | 1828-66-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 1828-66-6 [m.chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Degradation or instability of "Morpholine-4-sulfonyl chloride" under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and instability of Morpholine-4-sulfonyl chloride under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis and desulfonylation. Hydrolysis occurs in the presence of water, leading to the formation of morpholine-4-sulfonic acid and hydrochloric acid. Desulfonylation, the cleavage of the sulfur-nitrogen bond, can occur under certain reaction conditions, particularly in the presence of reducing agents or certain catalysts, leading to the formation of morpholine and other byproducts.
Q2: How can I minimize hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried. If the presence of water is unavoidable, the reaction should be conducted at low temperatures to slow down the rate of hydrolysis.
Q3: What is "desulfonylation" and when is it a concern?
A3: Desulfonylation is the removal of the sulfonyl group (-SO₂Cl) from the morpholine ring. This is a significant concern in reactions where this compound is used as a coupling partner, such as in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The strong electron-withdrawing nature of the sulfonyl group can make the S-N bond susceptible to cleavage, leading to the formation of undesired byproducts.[1][2]
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is typically between 2-8°C to minimize degradation.[3] When handling, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should ideally be performed in a fume hood.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation in Reactions with Nucleophiles
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation by Hydrolysis | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (nitrogen or argon). | Improved yield of the desired product and reduced formation of morpholine-4-sulfonic acid. |
| Reaction with Solvent | Choose an inert, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Avoid protic solvents like alcohols unless they are the intended nucleophile. | The sulfonyl chloride remains stable in the reaction medium, allowing it to react with the intended nucleophile. |
| Insufficient Reactivity of Nucleophile | Consider using a stronger base to deprotonate the nucleophile. Increase the reaction temperature cautiously, monitoring for decomposition. | Enhanced reaction rate and higher conversion to the desired product. |
Issue 2: Formation of a Desulfonylated Byproduct in Suzuki-Miyaura Coupling
In a palladium-catalyzed Suzuki-Miyaura coupling, the desired product is an arylated morpholine sulfonamide. However, a common issue is the formation of a desulfonylated byproduct.[1][2]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reductive Cleavage of the S-N Bond | Use an electron-rich and bulky phosphine ligand, such as tris(2,6-dimethoxyphenyl)phosphine.[2] | The bulky ligand can facilitate the desired reductive elimination pathway over the desulfonylation pathway, increasing the yield of the sulfonamide product.[2] |
| Reaction Solvent | A co-solvent system of THF and MeCN has been shown to be effective in minimizing desulfonylation.[2] | Improved selectivity for the desired sulfonamide product. |
| Choice of Base | Use a milder base, such as Na₂HPO₄, to minimize side reactions. | Reduced degradation of the starting material and improved yield of the target molecule. |
Quantitative Data Summary
| Parameter | Condition | Observed Trend/Value | Reference/Comment |
| Hydrolytic Stability | Neutral pH, 25°C | Sulfamoyl chlorides generally hydrolyze in the presence of water. The rate is dependent on the substituents on the nitrogen. | Based on general reactivity of sulfonyl chlorides. |
| Thermal Stability | Inert Atmosphere | Stable at recommended storage temperatures (2-8°C). Decomposition may occur at elevated temperatures. | General information for sulfonyl chlorides. A Thermogravimetric Analysis (TGA) would be required for specific decomposition temperatures. |
| Solvent Stability | Aprotic Solvents (e.g., THF, DCM, MeCN) | Generally stable, allowing for their use as reaction media. | Common practice in organic synthesis. |
| Solvent Stability | Protic Solvents (e.g., water, alcohols) | Unstable; will undergo solvolysis. | The sulfonyl chloride will react with the solvent. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
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Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool under a stream of inert gas (nitrogen or argon).
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Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., Dichloromethane).
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Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) to the solution and stir.
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Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in the anhydrous aprotic solvent and add it dropwise to the amine solution at 0°C.
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Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
"Morpholine-4-sulfonyl chloride" desulfonylation byproduct formation and prevention
Welcome to the technical support center for Morpholine-4-sulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of desulfonylation byproducts during sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "desulfonylation" in the context of reactions with this compound?
A1: Desulfonylation is a side reaction where the sulfonyl group (-SO2-) is cleaved from the morpholine ring. In the case of this compound, this can lead to the formation of morpholine and sulfur dioxide, or other degradation products, instead of the desired sulfonamide. This process can be initiated by various factors, including heat, moisture, and certain reagents.
Q2: What are the common byproducts observed during the reaction of this compound with amines?
A2: Besides the desired sulfonamide, common byproducts can include:
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Morpholine hydrochloride: Formed if the reaction releases HCl that is not scavenged by a base.
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Hydrolysis product: Morpholine-4-sulfonic acid, resulting from the reaction of the sulfonyl chloride with water.
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Desulfonylation products: This can include the formation of morpholine from the complete loss of the sulfonyl group.
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Over-alkylation or multiple sulfonylation of the amine, depending on the substrate.
Q3: What are the initial signs of this compound decomposition or significant byproduct formation?
A3: Key indicators of decomposition or problematic side reactions include:
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Color Change: The reaction mixture turning dark brown or black can indicate decomposition of the sulfonyl chloride.[1]
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Gas Evolution: The formation of sulfur dioxide (SO2) is a direct indicator of desulfonylation.[1]
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Inconsistent Reaction Profile: The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate or extra peaks in an LC-MS analysis points to the formation of impurities.[1]
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Low Yield: A significantly lower than expected yield of the desired sulfonamide is a primary consequence of byproduct formation.[1]
Troubleshooting Guide
Issue: Low yield of the desired sulfonamide with evidence of a significant amount of morpholine detected in the crude reaction mixture.
This issue strongly suggests that desulfonylation of the this compound is a major competing reaction pathway.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low sulfonamide yield due to desulfonylation.
Detailed Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Run the reaction at a lower temperature. For many reactions involving sulfonyl chlorides, maintaining the temperature below 30°C is recommended.[1] Consider starting at 0°C and allowing the reaction to slowly warm to room temperature. | Reduced rate of thermal decomposition and desulfonylation, leading to a cleaner reaction profile and higher yield. |
| Inappropriate Base | Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure at least one equivalent of base is used to scavenge the HCl produced. | Prevents the base from competing with the primary amine as a nucleophile and effectively neutralizes acid, which can catalyze decomposition. |
| Presence of Moisture | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the hydrolysis of this compound to the corresponding sulfonic acid, which can complicate purification and indicate suboptimal conditions. |
| Slow Reaction / Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish at low temperatures, consider a very gradual increase in temperature. Avoid prolonged heating. | Drives the reaction to completion while minimizing the time the sulfonyl chloride is exposed to potentially destabilizing conditions. |
| Reagent Quality | Use freshly purchased or properly stored this compound. Store it under an inert atmosphere at 2-8°C. | Ensures the starting material is of high purity and has not already started to decompose, which would lead to lower yields and more byproducts. |
Data Presentation
While specific quantitative data for the desulfonylation of this compound is not extensively published, the following table summarizes the qualitative impact of various reaction parameters on byproduct formation.
| Parameter | Effect on Desulfonylation/Byproduct Formation | Recommendation for Minimizing Byproducts |
| Temperature | Higher temperatures significantly increase the rate of decomposition and desulfonylation. | Maintain low temperatures (0°C to room temperature). |
| Base | Strong, nucleophilic bases can react with the sulfonyl chloride. Insufficient base leads to acidic conditions that can promote hydrolysis. | Use a non-nucleophilic, hindered amine base (e.g., DIPEA, TEA) in slight excess. |
| Solvent | Protic solvents (e.g., alcohols, water) can lead to solvolysis/hydrolysis. | Use anhydrous aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile). |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, increase the likelihood of decomposition. | Monitor the reaction and work up as soon as it is complete. |
| Atmosphere | Presence of atmospheric moisture leads to hydrolysis. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Desulfonylation in Sulfonamide Synthesis
This protocol is designed for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide, with measures taken to reduce byproduct formation.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM)
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N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine substrate (1.0 eq.) and dissolve it in anhydrous DCM.
-
Cool the mixture to 0°C using an ice bath.
-
Add DIPEA (1.2 eq.) to the stirred solution.
-
In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analytical Procedure for Detecting Desulfonylation Byproducts by LC-MS
This protocol outlines a general method for analyzing the reaction mixture to identify the desired product and potential byproducts like morpholine.
Instrumentation and Conditions:
-
LC-MS System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over several minutes to elute compounds of varying polarity.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: ESI in positive ion mode. Scan for the expected mass of the product and the mass of morpholine (m/z = 88.1).
Procedure:
-
Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.
-
Inject the sample onto the LC-MS system.
-
Acquire data in full scan mode to identify all components.
-
Extract the ion chromatogram for the mass of the desired sulfonamide and for m/z 88.1 to specifically look for the presence of morpholine.
Visualizations
Reaction Pathway: Desired vs. Undesired
Caption: Desired sulfonamide formation versus undesired desulfonylation byproduct pathway.
Logical Relationships: Factors Influencing Byproduct Formation
Caption: Key factors that increase the likelihood of desulfonylation byproduct formation.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Morpholine-4-sulfonyl chloride Reactions
Welcome to the technical support center for Morpholine-4-sulfonyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, with a specific focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions involving this compound?
Low conversion rates in these reactions can often be attributed to several key factors:
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Moisture Sensitivity: this compound is susceptible to hydrolysis. The presence of water in the reaction will lead to the formation of the unreactive morpholine-4-sulfonic acid, thereby reducing the yield of the desired product.[1][2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical parameters that can significantly impact reaction efficiency.[1][2][3][4]
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Incorrect Stoichiometry: An improper molar ratio of reactants can result in incomplete conversion of the limiting reagent.[3]
-
Degradation of Starting Materials: The stability of both this compound and the substrate under the reaction conditions is crucial.[3]
-
Side Reactions: The formation of undesired byproducts can consume starting materials and lower the yield of the target molecule.[1][3]
Q2: How can I minimize the hydrolysis of this compound during my reaction?
To prevent hydrolysis, it is essential to maintain anhydrous (dry) conditions throughout the experiment.[1][2] This can be achieved by:
-
Drying Glassware: All glassware should be oven-dried or flame-dried before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Using Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.[4]
-
Handling Reagents Appropriately: Ensure that all reagents, including the amine or alcohol substrate and the base, are free from moisture.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will help to exclude atmospheric moisture.[4]
Q3: What are the recommended bases and solvents for sulfonamide formation with this compound?
The choice of base and solvent is critical for the success of the reaction.
-
Bases: A non-nucleophilic organic base is typically used to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).[4][5] Pyridine can also be used and may act as a nucleophilic catalyst.[1] For less reactive substrates, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be beneficial.[1]
-
Solvents: Aprotic solvents are generally preferred. Dichloromethane (DCM), chloroform, and acetonitrile are commonly used.[1][5][6] For reactions that are sluggish, a more polar aprotic solvent such as N,N-dimethylformamide (DMF) might be advantageous.[1]
Q4: My primary amine substrate is undergoing bis-sulfonylation. How can I prevent this side reaction?
Bis-sulfonylation, the reaction of a primary amine with two molecules of the sulfonyl chloride, can be a significant side reaction.[1] To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the primary amine relative to the this compound.[1]
-
Slow Addition: Add the this compound solution slowly to the solution of the amine. This helps to maintain a low instantaneous concentration of the sulfonyl chloride.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
Troubleshooting Guide: Low Conversion Rates
This guide provides a structured approach to diagnosing and resolving low conversion rates in your this compound reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing. | - Increase the reaction time and monitor progress by TLC or LC-MS.- Gradually increase the reaction temperature in 5-10°C increments, while monitoring for byproduct formation.- Ensure vigorous stirring throughout the reaction.[3] |
| Degradation of starting materials under the reaction conditions. | - Confirm the stability of your starting materials at the reaction temperature.- Consider adding the less stable reagent portion-wise.[3] | |
| Incorrect stoichiometry of reactants. | - Carefully verify the molar ratios of your reactants. A slight excess of one reagent may be beneficial.[3] | |
| Hydrolysis of this compound. | - Ensure all glassware is thoroughly dried.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4] | |
| Multiple Spots on TLC (Impure Product) | Formation of side products. | - Lower the reaction temperature.- Investigate alternative solvent systems.[3] |
| Unreacted starting materials remaining. | - Optimize your purification method (e.g., recrystallization solvent, chromatography conditions).- Consider a chemical wash to remove unreacted starting materials (e.g., a mild acid wash to remove an unreacted amine).[3] | |
| Product is Difficult to Purify | Co-elution of impurities with the desired product. | - Try a different solvent system for column chromatography.- Consider converting the product to a salt to facilitate purification by recrystallization.[7] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from an Amine
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, concentration typically 0.1-0.5 M). Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 - 1.5 eq.) or N,N-diisopropylethylamine (1.2 - 1.5 eq.) dropwise to the stirred solution.[4][5]
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Addition of this compound: In a separate flask, dissolve this compound (1.1 - 1.2 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. It is crucial to add the sulfonyl chloride solution slowly to control any exothermic reaction.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]
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Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[4] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3] The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.[3][5]
Protocol for Suzuki-Miyaura Coupling of this compound
For certain applications, this compound can be used in palladium-catalyzed cross-coupling reactions.
-
Reaction Setup: To an oven-dried reaction vessel, add the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as THF and MeCN.[8]
-
Reagent Addition: Add this compound (1.0 eq.) and an appropriate ligand (e.g., an electron-rich and bulky phosphine ligand) to the reaction mixture.[8]
-
Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 80 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1828-66-6 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Effect of base and solvent on "Morpholine-4-sulfonyl chloride" reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Morpholine-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a crucial reagent in organic synthesis, primarily used for the introduction of the morpholinosulfonyl group. This is most commonly achieved through the formation of sulfonamides by reacting it with primary or secondary amines.[1][2][3] Sulfonamides are a significant class of compounds in medicinal chemistry due to their stable and well-tolerated nature in biological systems.[4][5]
Q2: What are the typical storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry place, ideally refrigerated at 2-8°C.[6] It should be kept under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, corrosion-resistant container to prevent contact with atmospheric moisture, which can lead to hydrolysis.[7]
Q3: What are the main safety precautions to consider when handling this compound?
This compound is a reactive compound that can cause skin and serious eye irritation, as well as respiratory irritation.[8] It is essential to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of its vapors and contact with skin and eyes.[7]
Troubleshooting Guides
Low or No Product Yield
Problem: The reaction with an amine is resulting in a low yield or no desired sulfonamide product.
Possible Causes and Solutions:
-
Hydrolysis of this compound: This reagent is highly sensitive to moisture. The presence of water in the solvent or on the glassware will lead to its decomposition into morpholine-4-sulfonic acid.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[7]
-
-
Weakly Basic Amine: Feebly basic amines, such as nitroanilines, react slowly with sulfonyl chlorides. This can allow for the competing hydrolysis of the sulfonyl chloride, especially in aqueous basic media, to become the dominant reaction pathway.[4][5]
-
Inappropriate Base: The choice of base is critical for scavenging the HCl generated during the reaction. An inadequate or inappropriate base can lead to poor reaction rates.
-
Steric Hindrance: A sterically hindered amine or sulfonyl chloride can significantly slow down the reaction rate.
-
Solution: Increase the reaction temperature and/or extend the reaction time. The choice of a less sterically hindered base might also be beneficial.
-
Formation of Side Products
Problem: The reaction is producing significant amounts of unintended side products.
Possible Causes and Solutions:
-
Di-sulfonylation: With primary amines, if the reaction time is extended for too long, a di-sulfonyl substituted product can form.[4][5]
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time and quench the reaction upon completion.
-
-
Reaction with Solvent: Protic solvents like alcohols can react with this compound to form sulfonate esters.[7]
Quantitative Data on Reaction Conditions
The following tables summarize the effect of different bases and solvents on the yield of sulfonamide formation as reported in various studies.
Table 1: Effect of Base on Sulfonamide Formation
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N,N-Diisopropylethylamine | Dichloromethane | Overnight | 40.2 | [9][10] |
| Morpholine | Triethylamine | Dichloromethane | 2 hours | 23.3 (for sulfonyl chloride synthesis) | [9][10] |
| o-Nitroaniline | Pyridine | Pyridine | 30 min | High (unspecified) | [4][5] |
Table 2: Effect of Solvent on Reaction Efficiency
| Reactants | Base | Solvent | Yield (%) | Notes | Reference |
| This compound, 2-naphthaleneboronic acid | K3PO4 | THF/MeCN | Improved significantly | Suzuki-Miyaura coupling reaction | [11] |
| Various amines | Not specified | Acetone or basic aqueous media | Variable | General procedure for sulfonamide synthesis | [4][5] |
| Morpholine, Sulfuryl chloride | None | Acetonitrile | 100 | Synthesis of this compound | [9] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere, add a suitable base (1.1-1.5 equivalents, e.g., triethylamine or N,N-diisopropylethylamine).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS). Reaction times can range from a few hours to overnight.[9][10]
-
Work-up: Upon completion, the reaction mixture can be quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[9][10]
-
Purification: The crude product is then purified by a suitable method, such as flash column chromatography.[9][10]
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting guide for low product yield.
References
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | 1828-66-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 1828-66-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted Morpholine-4-sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted morpholine-4-sulfonyl chloride from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Unreacted this compound is a reactive electrophile that can interfere with subsequent reaction steps. Its hydrolysis product, morpholine-4-sulfonic acid, can complicate purification and potentially degrade acid-sensitive products.
Q2: What are the primary methods for removing excess this compound?
A2: The most common strategies involve quenching the unreacted sulfonyl chloride to convert it into more easily removable byproducts. These methods include:
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Aqueous Workup: Quenching with water or an aqueous basic solution, followed by liquid-liquid extraction.
-
Amine Quench: Reacting the excess sulfonyl chloride with a simple amine to form a water-soluble sulfonamide.
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Scavenger Resins: Utilizing solid-supported nucleophiles that react with and bind the excess sulfonyl chloride, which is then removed by filtration.
-
Chromatography: Direct purification of the crude reaction mixture by column chromatography.
Q3: What are the hydrolysis products of this compound?
A3: this compound reacts with water to produce morpholine-4-sulfonic acid and hydrochloric acid (HCl), both of which are acidic.
Q4: How can I monitor the removal of this compound during the workup?
A4: Thin-Layer Chromatography (TLC) is an effective and convenient method for monitoring the presence of this compound. A suitable eluent system, such as ethyl acetate/hexanes, can be used to separate the sulfonyl chloride from the desired product and byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unreacted this compound.
Issue 1: Product co-elutes with this compound during column chromatography.
-
Cause: The polarity of your product is very similar to that of this compound.
-
Solution:
-
Quench before chromatography: Convert the unreacted sulfonyl chloride into a more polar byproduct before purification.
-
Aqueous Base Wash: Hydrolyze the sulfonyl chloride to the highly polar and water-soluble morpholine-4-sulfonic acid salt.
-
Amine Quench: React with an amine (e.g., aqueous ammonia) to form the more polar morpholine-4-sulfonamide.
-
-
Optimize chromatography conditions: If quenching is not feasible, carefully adjust the eluent system. A less polar solvent system may improve separation.
-
Issue 2: The desired product is sensitive to aqueous basic conditions.
-
Cause: The product contains functional groups that are labile in the presence of strong bases (e.g., esters, certain protecting groups).
-
Solutions:
-
Mild Base Quench: Use a weaker aqueous base, such as sodium bicarbonate (NaHCO₃), for hydrolysis.
-
Amine Quench: Quench the reaction with an amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography or extraction.
-
Scavenger Resins: Employ a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). The scavenger reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide is removed by filtration.
-
Issue 3: An emulsion forms during aqueous workup.
-
Cause: The presence of both organic and aqueous phases with similar densities, or the presence of amphiphilic molecules.
-
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl) to increase the ionic strength and density of the aqueous phase.
-
Filtration through Celite: Pass the emulsified mixture through a pad of Celite to break up the emulsion.
-
Solvent Modification: Add a different organic solvent to alter the properties of the organic phase.
-
Issue 4: Low recovery of the desired product after purification.
-
Cause: The product may be partially soluble in the aqueous phase, or it may adhere to the stationary phase during chromatography.
-
Solutions:
-
Back-extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent.
-
pH Adjustment: If the product has acidic or basic properties, adjust the pH of the aqueous layer to suppress its ionization and increase its solubility in the organic phase.
-
Chromatography Optimization: For chromatography, consider using a different stationary phase or adding a modifier to the eluent (e.g., a small amount of triethylamine for basic products on silica gel).
-
Experimental Protocols
Protocol 1: Aqueous Workup with Sodium Bicarbonate
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Aqueous Ammonia
-
Quenching: Cool the reaction mixture to 0-10 °C in an ice bath. Slowly add a concentrated aqueous solution of ammonia (e.g., 28-30% NH₃ in water).
-
Stirring: Continue stirring vigorously for 15-30 minutes at room temperature. Monitor the disappearance of the sulfonyl chloride by TLC.
-
Extraction: Add an organic solvent and water to the reaction mixture and transfer to a separatory funnel. Separate the layers.
-
Washing and Concentration: Wash the organic layer with water and brine, dry over an anhydrous salt, filter, and concentrate.
Protocol 3: Removal using a Scavenger Resin
-
Resin Addition: To the reaction mixture containing excess this compound, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess sulfonyl chloride).
-
Stirring: Stir the suspension at room temperature. The reaction time will depend on the specific scavenger resin and reaction conditions (typically a few hours to overnight). Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing and Concentration: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
Data Presentation
Table 1: Comparison of Quenching Methods
| Method | Reagent | Byproduct | Advantages | Disadvantages |
| Aqueous Base Wash | NaOH, NaHCO₃ | Morpholine-4-sulfonic acid salt | Inexpensive, effective for large scales. | Not suitable for base-sensitive products. |
| Amine Quench | Aqueous NH₃, primary/secondary amines | Morpholine-4-sulfonamide | Fast and efficient. | The resulting sulfonamide must be easily separable from the product. |
| Scavenger Resins | Polymer-bound amines | Polymer-bound sulfonamide | High selectivity, simple filtration-based removal, suitable for sensitive substrates. | Higher cost, may require longer reaction times. |
Table 2: Typical Eluent Systems for Column Chromatography of Sulfonamides
| Polarity of Sulfonamide | Typical Eluent System |
| Non-polar | 5-20% Ethyl Acetate in Hexanes |
| Intermediate Polarity | 20-50% Ethyl Acetate in Hexanes |
| Polar | 50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane |
Table 3: Common Solvents for Recrystallization of Sulfonamides
| Solvent(s) | Comments |
| Ethanol/Water | Good for sulfonamides with both polar and non-polar groups. |
| Isopropanol/Water | Another effective mixed solvent system. |
| Ethyl Acetate/Hexanes | A common choice for a wide range of sulfonamides. |
| Acetone | Suitable for sulfonamides of intermediate polarity. |
Visualizations
Caption: General workflow for the removal of unreacted this compound using a quenching and extraction method.
Caption: Workflow for the removal of unreacted this compound using a scavenger resin.
Caption: Decision tree for troubleshooting common issues during the purification of products from reactions using this compound.
Technical Support Center: Monitoring Morpholine-4-sulfonyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving morpholine-4-sulfonyl chloride using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | 1. Sample is too concentrated.[1] 2. The compound is highly polar or acidic/basic. 3. The sample was applied to the plate too slowly or the spot was too large.[1] | 1. Dilute the sample before spotting it on the TLC plate. 2. For acidic compounds, add a small amount of acetic or formic acid to the mobile phase. For basic compounds, add a small amount of triethylamine or ammonia. 3. Apply the sample in a small, concentrated spot. |
| Spots are not moving from the baseline (Low Rf) | 1. The eluent is not polar enough.[2] | 1. Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots are running at the solvent front (High Rf) | 1. The eluent is too polar.[2] | 1. Decrease the polarity of the eluent by adding a less polar solvent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
| No spots are visible | 1. The sample is too dilute. 2. The compound is not UV-active and no staining method was used. 3. The compound is volatile and has evaporated from the plate.[2] | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[2] 2. Use a staining method (e.g., potassium permanganate, iodine) to visualize the spots. 3. If the compound is known to be volatile, minimize the time the plate is exposed to air before and after development. |
| Appearance of a new spot that is more polar than the starting amine | 1. Hydrolysis of this compound to morpholine-4-sulfonic acid. | 1. Ensure anhydrous reaction conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Formation of an unexpected, less polar spot with primary amines | 1. Formation of a bis-sulfonylated product where two sulfonyl groups react with the primary amine. | 1. Use a slight excess of the amine relative to the sulfonyl chloride. Monitor the reaction closely and stop it once the starting amine is consumed. |
Liquid Chromatography-Mass Spectrometry (LCMS) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) | 1. Column overload. 2. Column contamination.[3] 3. Improper mobile phase pH. | 1. Dilute the sample. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. |
| Weak or no signal | 1. The compound is not ionizing well. 2. The ion source is dirty.[3] 3. Incorrect mass spectrometer settings. | 1. Try a different ionization mode (e.g., switch between ESI positive and negative modes). Add a mobile phase additive like formic acid for positive mode or ammonia for negative mode to improve ionization.[4] 2. Clean the ion source according to the manufacturer's instructions. 3. Ensure the mass spectrometer is set to scan for the correct m/z range of your expected product and starting materials. |
| High background noise | 1. Contaminated mobile phase or solvents.[3] 2. Sample carryover from a previous injection. | 1. Use high-purity, LCMS-grade solvents and freshly prepared mobile phases.[4] 2. Run blank injections between samples to wash the system. Implement a needle wash step in your method. |
| Retention time shifts | 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in column temperature.[3] | 1. Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. 2. Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced. 3. Use a column oven to maintain a consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a typical TLC solvent system for monitoring the reaction of this compound with an amine?
A1: A common starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate. A 1:1 mixture of hexanes and ethyl acetate is a good initial system.[5] You can then adjust the ratio to achieve optimal separation, aiming for an Rf value of your product between 0.3 and 0.7.[6]
Q2: How can I visualize the spots on my TLC plate if my compounds are not UV-active?
A2: If your compounds do not appear under a UV lamp, you can use a chemical stain. A potassium permanganate stain is often effective for visualizing sulfonamides and amines, typically showing up as yellow or brown spots on a purple background.
Q3: What are the expected m/z values for my starting material and product in LCMS?
A3: To determine the expected m/z values, you need to know the molecular weight (MW) of your compounds and the ionization mode you are using. For this compound (MW ≈ 185.63 g/mol ), in positive electrospray ionization (ESI+) mode, you would look for the protonated molecule [M+H]⁺ at approximately m/z 186.64. For your sulfonamide product, you would calculate its molecular weight and add the mass of a proton (approx. 1.008 Da).
Q4: My reaction with a primary amine seems to be forming a byproduct. What could it be?
A4: When reacting this compound with a primary amine, it is possible to form a bis-sulfonylated product, where two molecules of the sulfonyl chloride react with the primary amine. This byproduct will be significantly less polar than your desired monosulfonamide product and will have a higher Rf value on TLC.
Q5: How can I avoid hydrolysis of my this compound during the reaction?
A5: Sulfonyl chlorides can be sensitive to water. To prevent hydrolysis to the corresponding sulfonic acid, ensure your reaction is carried out under anhydrous conditions. This includes using dry solvents, drying your glassware thoroughly, and running the reaction under an inert atmosphere such as nitrogen or argon.
Experimental Protocols
TLC Monitoring of a this compound Reaction
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for your starting amine (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spotting:
-
In the "SM" lane, spot a dilute solution of your starting amine.
-
In the "Rxn" lane, spot a sample of your reaction mixture.
-
In the "Co" lane, first spot the starting amine, and then spot the reaction mixture directly on top of the first spot.
-
-
Development: Place the spotted TLC plate in a developing chamber containing your chosen eluent (e.g., 1:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below your pencil line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. If spots are not visible, use a chemical stain.
-
Analysis: The disappearance of the starting amine spot in the "Rxn" lane and the appearance of a new, typically less polar product spot indicates the reaction is progressing. The "Co" spot helps to confirm if any starting material remains.
LCMS Analysis of a this compound Reaction
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from your reaction mixture.
-
Dilute the aliquot significantly with a suitable solvent, such as acetonitrile or methanol (e.g., dilute to 1 mL).
-
Filter the diluted sample through a 0.22 µm syringe filter into an LCMS vial.
-
-
LCMS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute your compounds. A typical gradient might be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: ESI in positive ion mode.
-
Scan Range: A range that includes the expected m/z of your starting materials and product (e.g., m/z 100-500).
-
-
Data Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z of your starting amine, this compound, and your expected sulfonamide product to track the progress of the reaction.
Data Presentation
Table 1: Representative TLC Data for the Reaction of this compound with a Primary Amine
| Compound | Role | Polarity | Expected Rf (1:1 Hexanes:EtOAc) |
| Primary Amine | Starting Material | High | ~ 0.2 |
| This compound | Starting Material | Medium | ~ 0.6 |
| N-substituted Morpholine-4-sulfonamide | Product | Medium-Low | ~ 0.4 |
| Bis-sulfonylated Amine | Byproduct | Low | ~ 0.8 |
| Morpholine-4-sulfonic acid | Hydrolysis Byproduct | Very High | ~ 0.0 |
Note: Rf values are illustrative and can vary based on the specific amine used and the exact TLC conditions.
Table 2: Expected LCMS Data (ESI+)
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₄H₈ClNO₃S | 185.63 | 186.00 |
| Aniline (example amine) | C₆H₇N | 93.13 | 94.14 |
| N-phenylmorpholine-4-sulfonamide | C₁₀H₁₄N₂O₃S | 242.30 | 243.08 |
Visualizations
Caption: Workflow for the synthesis and monitoring of a sulfonamide.
Caption: The process of TLC analysis for reaction monitoring.
Caption: Workflow for LCMS analysis of a reaction mixture.
References
Technical Support Center: Managing Exothermic Reactions with Morpholine-4-sulfonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving Morpholine-4-sulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: The primary hazard is the potential for highly exothermic or runaway reactions, particularly when reacting with nucleophiles like amines or during quenching with water or alcohols.[1][2] The reaction of morpholine with sulfuryl chloride to produce this compound is also exothermic and requires careful temperature control.[3] Additionally, this compound and its reactants/byproducts can be corrosive and toxic.[2][4]
Q2: What are the initial signs of a runaway reaction?
A2: Key indicators include a rapid, uncontrolled increase in temperature, a sudden rise in pressure within the reaction vessel, vigorous gas evolution, and noticeable changes in the reaction mixture's color or viscosity.[5][6][7]
Q3: What immediate steps should be taken if a temperature excursion is observed?
A3: Immediately cease the addition of any reagents, enhance cooling by adding more coolant to the cooling bath (e.g., adding dry ice to an acetone bath), and if the reaction is on a small scale and it is safe to do so, prepare for emergency quenching by adding the reaction mixture to a large volume of a suitable cold quenching agent.[7] Always have a pre-prepared quenching plan before starting the experiment.
Q4: How does the scale of the reaction affect heat management?
A4: The heat generated by a reaction increases with the volume of the reactants, while the ability to remove heat is dependent on the surface area of the reactor.[6] As the scale of the reaction increases, the volume-to-surface area ratio also increases, making heat dissipation less efficient and increasing the risk of a runaway reaction.[6] Therefore, what is a manageable exotherm on a lab scale can become a serious hazard at a larger scale.
Troubleshooting Guides
Issue 1: Rapid Temperature Spike During Addition of Amine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Addition rate is too fast. | Reduce the rate of addition of the amine solution. Add the amine dropwise, allowing the temperature to stabilize between each addition. | A controlled, gradual increase in temperature that remains within the desired range. |
| Inadequate cooling. | Ensure the cooling bath is at the target temperature and there is good thermal contact with the reaction flask. For larger scales, consider using a more efficient cooling system. | The reaction temperature is maintained at the set point throughout the addition. |
| Concentration of reactants is too high. | Dilute the amine solution before addition. This will help to better dissipate the heat of reaction. | A more manageable exotherm and better temperature control. |
Issue 2: Uncontrolled Exotherm During Quenching
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Quenching with a highly reactive agent (e.g., water) at room temperature. | Quench the reaction mixture by slowly adding it to a vigorously stirred, large excess of ice-cold water or a buffered aqueous solution. | The exotherm is absorbed by the large volume of the cold quenching solution, preventing a dangerous temperature rise. |
| Insufficient mixing during quenching. | Ensure vigorous stirring of the quenching solution as the reaction mixture is added to promote rapid heat transfer. | Uniform temperature distribution within the quenching vessel and prevention of localized hot spots. |
| Scale of the reaction. | For larger-scale reactions, consider reverse quenching (adding the quenching solution to the reaction mixture) at a controlled rate with efficient cooling. | Better control over the quenching process and prevention of a sudden, large exotherm. |
Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly at Low Temperatures
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction temperature is too low. | After the initial controlled addition at low temperature, allow the reaction to slowly warm to room temperature or gently heat to the desired reaction temperature as specified in the protocol. | The reaction proceeds to completion at a controlled rate. |
| Poor quality of reagents. | Use freshly opened or purified reagents. This compound can degrade with moisture. | The reaction initiates as expected and proceeds cleanly. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound
-
Preparation: Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask should be placed in a cooling bath (e.g., ice-water or dry ice-acetone).
-
Reagent Loading: Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in the reaction flask and cool the solution to 0 °C.
-
Controlled Addition: Dissolve this compound in the same anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for a specified time, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it into a beaker containing a large volume of ice-cold water with vigorous stirring.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: General sulfonylation reaction pathway.
References
- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Excess Cooling Can Cause a Runaway Reaction | AIChE [publications.aiche.org]
Validation & Comparative
Comparative Reactivity of Morpholine-4-sulfonyl Chloride and Other Sulfonylating Agents: A Guide for Researchers
In the landscape of synthetic chemistry and drug discovery, the sulfonamide functional group is a cornerstone, integral to the structure of numerous therapeutic agents. The formation of this critical moiety often relies on the reaction of an amine with a sulfonylating agent, typically a sulfonyl chloride. The choice of the sulfonylating agent is paramount, as its reactivity dictates reaction conditions, substrate scope, and overall efficiency. This guide provides a comparative analysis of Morpholine-4-sulfonyl chloride against other commonly employed sulfonylating agents, offering insights into their relative reactivity, supported by available experimental data and detailed methodologies.
Relative Reactivity Profile: An Overview
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electronic properties of the substituent attached to the sulfonyl group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the rate of reaction with nucleophiles such as amines. Conversely, electron-donating groups decrease the reactivity.
Based on this principle, a qualitative reactivity trend can be established:
-
p-Toluenesulfonyl chloride (TsCl): The methyl group is weakly electron-donating, making TsCl one of the less reactive but highly selective aromatic sulfonyl chlorides.[1][2]
-
Benzenesulfonyl chloride (BsCl): Lacking a substituent, it serves as a baseline for aromatic sulfonyl chloride reactivity.
-
Methanesulfonyl chloride (MsCl): This aliphatic sulfonyl chloride is generally more reactive than aromatic counterparts due to less steric hindrance and the absence of a resonance-donating aromatic ring.[3]
-
This compound: The morpholine moiety presents a more complex electronic scenario. The oxygen and nitrogen atoms exert an electron-withdrawing inductive effect, which would enhance reactivity. However, the nitrogen lone pair can participate in resonance, which would have a deactivating effect. The net effect on reactivity is not immediately apparent without direct experimental comparison.
A recent study on a novel 4-(phenylsulfonyl)morpholine derivative, GL24, has shed light on its significant biological activity, particularly in the context of triple-negative breast cancer.[4] This highlights the importance of the morpholine-containing sulfonamide scaffold in medicinal chemistry.[5][6]
Performance Data: A Comparative Look at Reaction Yields
While direct kinetic comparisons under standardized conditions are scarce in the literature, a compilation of reported yields for sulfonamide synthesis using different sulfonylating agents can provide a practical measure of their performance. It is crucial to note that reaction conditions vary across these examples, which can significantly influence the outcome.
| Sulfonylating Agent | Amine Nucleophile | Base | Solvent(s) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [7] |
| Benzenesulfonyl chloride | Dibutylamine | NaOH (1.0 M) | Water | 94 | [8] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 100 | [7] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [7] |
| Various aryl/alkyl sulfonyl chlorides | 2-chloro-6,7-dimethoxyquinazolin-4-amine | NaH | DMF/THF | 72-96 | [7] |
Experimental Protocols
The following section details a generalized experimental protocol for the synthesis of sulfonamides from sulfonyl chlorides and amines. This can be adapted for specific substrates and sulfonylating agents.
General Procedure for Sulfonamide Synthesis
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (e.g., this compound, p-toluenesulfonyl chloride) (1.0-1.2 eq)
-
Base (e.g., Triethylamine, Pyridine, NaOH) (1.2-2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF))
Procedure:
-
To a stirred solution of the amine and base in the chosen anhydrous solvent, cooled to 0 °C in an ice bath, add the sulfonyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for a period of 1 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., DCM, Ethyl Acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford the desired sulfonamide.
Visualization of a Biologically Relevant Signaling Pathway
The utility of sulfonamides in drug discovery is exemplified by their role as modulators of various signaling pathways. A recent study identified that the novel 4-(phenylsulfonyl)morpholine derivative, GL24, exerts its anti-tumor effects in triple-negative breast cancer by inducing endoplasmic reticulum (ER) stress. This leads to the activation of several downstream tumor-suppressive pathways.
Caption: Signaling cascade initiated by a morpholine-containing sulfonamide.
This diagram illustrates the induction of ER stress by the 4-(phenylsulfonyl)morpholine derivative GL24, which in turn activates the Unfolded Protein Response (UPR).[4] The UPR then triggers multiple downstream pathways, including the p53 pathway, G2/M checkpoint, and regulation of E2F targets, ultimately leading to cell cycle arrest and apoptosis in triple-negative breast cancer cells.[4] This highlights the potential of morpholine-containing sulfonyl chlorides as precursors for developing targeted cancer therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Monitoring "Morpholine-4-sulfonyl chloride" Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for monitoring the reaction of morpholine-4-sulfonyl chloride, a crucial step in the synthesis of a wide range of biologically active sulfonamides. The selection of an appropriate analytical method is paramount for reaction optimization, kinetic studies, and ensuring the quality and purity of the final product. This document presents a detailed comparison of common analytical techniques, supported by experimental data and protocols, to aid in the selection of the most suitable method for your research needs.
Comparison of Analytical Techniques
The choice of an analytical technique for monitoring a reaction with this compound depends on several factors, including the nature of the reactants and products, the required sensitivity and quantitative accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Technique | Principle | Information Obtained | Sensitivity | Quantitative Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Retention time, peak area for quantification, purity assessment. | High (ng-µg) | Excellent | Robust, reproducible, widely available, suitable for a broad range of compounds.[1][2] | Requires chromophores for UV detection, may require derivatization for some compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Retention time, mass-to-charge ratio (m/z) for identification, peak area for quantification. | Very High (pg-ng) | Excellent | High specificity and sensitivity, allows for identification of byproducts and impurities.[3][4][5][6][7] | Higher cost and complexity compared to HPLC-UV.[8] Matrix effects can influence quantification.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Retention time, mass spectrum for identification, peak area for quantification. | Very High (pg-ng) | Excellent | Excellent for volatile and thermally stable compounds, provides structural information. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Chemical shifts and coupling constants for structural elucidation, integral values for quantification. | Moderate (mg) | Good | Provides detailed structural information, non-destructive, can be used for kinetic studies.[9][10] | Lower sensitivity compared to chromatographic methods, requires deuterated solvents, can have overlapping signals.[11] |
| In-situ Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Real-time monitoring of the disappearance of reactants and appearance of products. | Moderate | Semi-quantitative to Quantitative | Provides real-time kinetic data, non-invasive, no sample preparation required.[12][13] | Less specific than mass spectrometry, overlapping peaks can be challenging to resolve.[13] |
Experimental Workflow & Decision Making
The selection and implementation of an analytical technique for monitoring your reaction can be streamlined by following a logical workflow. The diagram below illustrates a typical experimental workflow and a decision-making process for choosing the most appropriate analytical technique.
Caption: A flowchart illustrating the experimental workflow for monitoring a chemical reaction and a decision tree for selecting the appropriate analytical technique.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for monitoring the consumption of this compound and the formation of the corresponding sulfonamide.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
A typical gradient could be: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B). The flow rate is typically 1 mL/min.
3. Sample Preparation:
-
At selected time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 950 µL of acetonitrile) to stop the reaction and precipitate any salts.
-
Vortex the mixture and filter through a 0.22 µm syringe filter before injection.
4. Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Quantify the reactants and products by creating a calibration curve with known standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable if the reactants and products are volatile and thermally stable.
1. Instrumentation and Columns:
-
GC-MS system with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. GC Conditions:
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
3. Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction and dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample if necessary.
4. Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire mass spectra in the range of 50-500 m/z.
-
Identify compounds based on their retention times and mass fragmentation patterns. Quantification is achieved by comparing the peak areas to an internal or external standard.
¹H NMR Spectroscopy
This protocol is useful for structural confirmation and quantifying the major components in the reaction mixture.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
3. Acquisition Parameters:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[14]
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure accurate integration.[14]
4. Analysis:
-
Integrate the characteristic signals of the starting materials and products relative to the integral of the internal standard.
-
Calculate the concentration of each species based on the integral values and the known concentration of the internal standard.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
This technique allows for real-time monitoring of the reaction without the need for sample withdrawal.
1. Instrumentation:
-
FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe.
2. Experimental Setup:
-
Insert the ATR probe directly into the reaction vessel.
-
Ensure the probe is clean and a background spectrum of the solvent and starting materials (excluding one reactant) is collected before initiating the reaction.
3. Data Acquisition:
-
Initiate the reaction by adding the final reactant.
-
Collect spectra at regular intervals (e.g., every 30-60 seconds) throughout the course of the reaction.
4. Analysis:
-
Monitor the decrease in the absorbance of characteristic peaks of the reactants (e.g., the S-Cl stretch of this compound around 1160 cm⁻¹ and 1370 cm⁻¹) and the increase in the absorbance of characteristic peaks of the product (e.g., the S=O stretches of the sulfonamide).
-
Generate a reaction profile by plotting the absorbance of key peaks versus time.
Comparison with Alternative Reagents
While this compound is a versatile reagent, other sulfonyl chlorides can be employed to introduce different sulfonyl moieties, which can modulate the physicochemical and pharmacological properties of the final compound.
| Reagent | Introduced Moiety | Key Features |
| p-Toluenesulfonyl chloride (TsCl) | Tosyl (p-toluenesulfonyl) | Commonly used for the protection of amines and alcohols, and in the synthesis of tosylates. |
| Dansyl chloride | Dansyl | Introduces a fluorescent tag, which is useful for derivatization for fluorescence detection in HPLC. |
| Methanesulfonyl chloride (MsCl) | Mesyl (methanesulfonyl) | A small, non-aromatic sulfonyl group, often used to create good leaving groups (mesylates). |
| Benzenesulfonyl chloride | Phenylsulfonyl | A simple aromatic sulfonyl group. |
The choice of the sulfonating agent will influence the properties of the resulting sulfonamide and may require adjustments to the reaction conditions and analytical methods. The analytical techniques described in this guide are generally applicable to reactions involving these alternative sulfonyl chlorides, with appropriate modifications to the chromatographic conditions and spectral analysis.
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical relationship and complementary nature of the discussed analytical techniques in the context of reaction monitoring and product characterization.
Caption: A diagram showing the complementary roles of different analytical techniques in reaction monitoring, identification, and structural characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of four methods for the determination of sulphonamide concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP3349579A1 - Substituted heteroaryl compounds and methods of use - Google Patents [patents.google.com]
- 4. WO2024184650A1 - Bicyclic heteroaryl compounds for use as gpr35 modulators. - Google Patents [patents.google.com]
- 5. WO2009137391A2 - Benzene sulfonamide thiazole and oxazole compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US7417040B2 - Fused tricyclic compounds as inhibitors of 17β-hydroxysteroid dehydrogenase 3 - Google Patents [patents.google.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. benchchem.com [benchchem.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Morpholine-4-sulfonyl Chloride vs. Tosyl Chloride: A Comparative Guide for Amine Protection
In the realm of organic synthesis, particularly in the intricate pathways of drug development and peptide chemistry, the protection of amine functionalities is a critical step to prevent unwanted side reactions. Among the various strategies, the use of sulfonyl chlorides to form stable sulfonamides is a widely adopted method. This guide provides a detailed comparison between a classic and ubiquitous protecting group, the p-toluenesulfonyl (tosyl) group, introduced by tosyl chloride (TsCl), and the less documented morpholine-4-sulfonyl (Mos) group, derived from morpholine-4-sulfonyl chloride (Mos-Cl). This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic strategies.
While tosyl chloride has been extensively studied and its behavior is well-documented, direct comparative data for this compound as a protecting group is limited in the scientific literature. Much of the available information on Mos-Cl revolves around its application in the synthesis of biologically active sulfonamides rather than its systematic evaluation as a protective moiety.[1] Nevertheless, by examining the synthesis, stability, and cleavage of morpholine-4-sulfonamides, we can infer its properties and draw a useful comparison with the tosyl group.
Performance Comparison
The choice of a protecting group is governed by several factors, including the ease of installation, the stability of the protected group under various reaction conditions, and the efficiency and mildness of its removal.
Amine Protection
Tosyl Chloride (TsCl) is a highly reactive and widely available reagent for the protection of primary and secondary amines. The reaction typically proceeds smoothly in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[2] The resulting tosylamides are generally crystalline solids, which facilitates their purification.[3]
| Reagent | Typical Base | Solvent | Temperature | Yield |
| Tosyl Chloride | Pyridine, Triethylamine | Dichloromethane, Chloroform | 0 °C to room temp. | Generally high |
| This compound | Triethylamine, DIPEA | Dichloromethane, Acetonitrile | Room temperature | Good to excellent |
Stability of the Protected Amine
Tosylamides (Ts-NRR') are renowned for their exceptional stability across a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidative and reductive environments.[4][5] This robustness, however, can be a double-edged sword, as it often necessitates harsh conditions for deprotection.[6]
Morpholine-4-sulfonamides (Mos-NRR') are also stable structures. The morpholine moiety is generally robust. While a detailed stability profile comparable to that of tosylamides is not available, the frequent use of morpholine-containing sulfonamides in medicinal chemistry suggests they are stable enough to endure various synthetic transformations.[7]
Deprotection of the Amine
Deprotection of Tosylamides is notoriously challenging due to their high stability.[6] Common methods involve reductive cleavage or strongly acidic conditions.[8]
-
Reductive Cleavage: Reagents like sodium in liquid ammonia, sodium naphthalenide, or samarium(II) iodide are effective but can be incompatible with sensitive functional groups.[6]
-
Acidic Cleavage: Strong acids such as HBr in acetic acid or triflic acid can be used, but these conditions are harsh and may not be suitable for complex molecules.[3][6]
Deprotection of Morpholine-4-sulfonamides , in the context of their use as a protecting group, is not well-documented. The cleavage of the N-S bond in sulfonamides is a known chemical transformation, and methods developed for other sulfonamides could potentially be applied.[9][10] However, the lack of specific protocols for Mos-amides means that deprotection conditions would need to be empirically determined and optimized for each substrate.
| Protecting Group | Deprotection Reagents | Conditions | Comments |
| Tosyl (Ts) | Na/NH₃, SmI₂, HBr/AcOH, Triflic Acid | Reductive or strongly acidic | Well-established but often harsh conditions. |
| Morpholine-4-sulfonyl (Mos) | Not well-documented | Likely requires reductive or strong acid conditions | Conditions need to be developed and optimized. |
Experimental Protocols
General Procedure for Tosylation of an Amine
-
Dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine.
-
Add a base, typically pyridine (used as solvent) or triethylamine (1.5-2.0 eq.).
-
Cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1-1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up typically involves washing with dilute acid (e.g., 1M HCl) to remove the base, followed by an aqueous wash, drying of the organic layer, and concentration under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Procedure for Protection with this compound
-
Dissolve the amine (1.0 eq.) in a solvent such as dichloromethane or acetonitrile.
-
Add a base, for instance, triethylamine or N,N-diisopropylethylamine (1.5-2.0 eq.).
-
Add this compound (1.1-1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature overnight or until completion as indicated by TLC.
-
Upon completion, the reaction mixture is typically concentrated, and the residue is purified by column chromatography.
General Procedure for Reductive Deprotection of a Tosylamide
-
In a flask equipped for reactions under inert atmosphere, dissolve the tosylamide in a suitable solvent (e.g., THF).
-
Cool the solution to -78 °C.
-
Add a solution of sodium naphthalenide or a similar reducing agent until a persistent green color is observed.
-
Quench the reaction with a proton source (e.g., water or ammonium chloride solution).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the resulting amine by column chromatography or distillation.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection of an amine with tosyl chloride and this compound, and a representative deprotection of a tosylamide.
Caption: General workflow for amine protection.
References
- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 2. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Amino Protecting Groups Stability [organic-chemistry.org]
- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanomaterchem.com [nanomaterchem.com]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Morpholine-4-sulfonyl Chloride and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of morpholine-4-sulfonyl chloride and two of its analogues: 4-aminobenzenesulfonamide and N-phenylmethanesulfonamide. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are valuable building blocks in medicinal chemistry and drug development.
Introduction
This compound and its analogues are important reagents in organic synthesis, frequently employed for the introduction of the sulfonyl moiety into molecules to create sulfonamides. Sulfonamides are a key class of compounds with a broad spectrum of biological activities, including antibacterial, and anticancer properties. Accurate spectroscopic characterization is therefore essential for researchers working with these compounds. This guide provides a comparative analysis of their key spectroscopic features obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following tables summarize the key quantitative spectroscopic data for this compound and its analogues.
¹H NMR and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts (δ) in ppm are indicative of the electronic environment of the protons (¹H NMR) and carbons (¹³C NMR).
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| This compound | ¹H | ~3.8 (t) | Triplet | -CH₂-O- |
| ~3.4 (t) | Triplet | -CH₂-N- | ||
| ¹³C | ~66 | - | -CH₂-O- | |
| ~48 | - | -CH₂-N- | ||
| 4-Aminobenzenesulfonamide | ¹H | ~7.5 (d) | Doublet | Aromatic C-H (ortho to -SO₂NH₂) |
| ~6.6 (d) | Doublet | Aromatic C-H (ortho to -NH₂) | ||
| ~5.9 (s) | Singlet | -NH₂ | ||
| ~7.2 (s) | Singlet | -SO₂NH₂ | ||
| ¹³C | ~150 | - | Aromatic C-NH₂ | |
| ~129 | - | Aromatic C-H | ||
| ~128 | - | Aromatic C-SO₂NH₂ | ||
| ~113 | - | Aromatic C-H | ||
| N-Phenylmethanesulfonamide [1] | ¹H | 7.35 (t) | Triplet | Aromatic C-H (meta) |
| 7.24 (d) | Doublet | Aromatic C-H (ortho) | ||
| 7.19 (t) | Triplet | Aromatic C-H (para) | ||
| 6.97 (s) | Singlet | -NH- | ||
| 3.01 (s) | Singlet | -CH₃ | ||
| ¹³C | 136.9 | - | Aromatic C-N | |
| 129.7 | - | Aromatic C-H | ||
| 125.4 | - | Aromatic C-H | ||
| 120.9 | - | Aromatic C-H | ||
| 39.2 | - | -CH₃ |
Note: The chemical shifts for this compound are typical values and may vary slightly depending on the solvent and experimental conditions. The data for 4-Aminobenzenesulfonamide is based on typical spectra and may also show slight variations.
FTIR Spectroscopic Data
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| This compound | S=O stretch (asymmetric) | 1370 - 1350 | Strong |
| S=O stretch (symmetric) | 1170 - 1150 | Strong | |
| C-O-C stretch | ~1115 | Strong | |
| S-Cl stretch | ~600 | Medium | |
| 4-Aminobenzenesulfonamide | N-H stretch (amine) | 3480 - 3360 | Medium (two bands) |
| N-H stretch (sulfonamide) | ~3250 | Medium | |
| S=O stretch (asymmetric) | ~1315 | Strong | |
| S=O stretch (symmetric) | ~1150 | Strong | |
| Aromatic C=C stretch | 1630 - 1580 | Medium | |
| N-Phenylmethanesulfonamide [2] | N-H stretch | 3298 - 3232 | Medium |
| S=O stretch (asymmetric) | 1331 - 1317 | Strong | |
| S=O stretch (symmetric) | 1157 - 1139 | Strong | |
| S-N stretch | 926 - 833 | Medium | |
| Aromatic C=C stretch | ~1600 | Medium |
Mass Spectrometry Data
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound [3] | 185 (³⁵Cl), 187 (³⁷Cl) | 150 ([M-Cl]⁺), 86 (morpholine fragment), 56 |
| 4-Aminobenzenesulfonamide | 172 | 156 ([M-NH₂]⁺), 108, 92, 65 |
| N-Phenylmethanesulfonamide [4] | 171 | 92 ([C₆H₅NH]⁺), 79 ([SO₂CH₃]⁺), 65 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may need to be optimized for individual instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 30° pulse angle with a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse angle and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is usually required to obtain a spectrum with an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquids: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them with known correlation charts.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mandatory Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships of the compared compounds.
Caption: General workflow for spectroscopic analysis of chemical compounds.
References
Unveiling the Biological Potential: A Comparative Guide to Morpholine-4-sulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of Morpholine-4-sulfonyl chloride derivatives, supported by experimental data. We delve into their anticancer and antimicrobial properties, providing detailed experimental protocols and visualizing key cellular pathways to inform future research and development.
The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological properties of various compounds. When coupled with a sulfonyl chloride moiety, it gives rise to a class of derivatives with significant potential in oncology and infectious disease research. This guide summarizes the available data on their biological activity, offering a comparative analysis to aid in the evaluation of these promising molecules.
Anticancer Activity: Targeting Proliferation and Survival
Derivatives of this compound have demonstrated notable efficacy against cancer cell lines, particularly in triple-negative breast cancer. The following data from a study on novel 4-(phenylsulfonyl)morpholine derivatives highlights their cytotoxic potential.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of a series of 4-(phenylsulfonyl)morpholine derivatives were determined against the human triple-negative breast cancer cell line, MDA-MB-231. The results showcase a range of potencies, with several compounds exhibiting significant activity. For comparison, the IC50 values of the standard chemotherapeutic agent, Doxorubicin, against other common cancer cell lines are also provided.
| Compound ID | R Group (Substitution on the phenylsulfonyl moiety) | IC50 (µM) vs. MDA-MB-231[1] |
| 4a | H | > 40 |
| 4b | 4-fluoro | > 40 |
| 4c | 4-chloro | > 40 |
| 4d | 4-bromo | > 40 |
| 4e | 4-iodo | > 40 |
| 4f | 4-methyl | > 40 |
| 4g | 4-methoxy | > 40 |
| 4h | 3-methoxy | > 40 |
| 4i | 2-methoxy | > 40 |
| 4j | 3,4-dimethoxy | > 40 |
| 4k | 3,4,5-trimethoxy | > 40 |
| 4l | 4-(trifluoromethoxy) | > 40 |
| 4m (GL24) | 4-phenoxy | 0.90 |
| 4o | 4-(benzyloxy) | 2.5 |
| 4p | 4-(4-methoxyphenoxy) | 1.8 |
| Doxorubicin | - | 2.5 µM (vs. MCF-7) [3] |
| Doxorubicin | - | > 20 µM (vs. A549) [3] |
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of the this compound derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
96-well microtiter plates
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Signaling Pathways in Anticancer Activity
Studies on active 4-(phenylsulfonyl)morpholine derivatives, such as GL24, suggest that their anticancer effects are mediated through the induction of endoplasmic reticulum (ER) stress, leading to the activation of multiple tumor-suppressive signaling pathways.[2] These pathways ultimately result in cell cycle arrest and apoptosis.
Antimicrobial Activity: A Synergistic Approach
While some this compound derivatives may possess intrinsic antimicrobial properties, their potential as modulators of existing antibiotic activity is also an area of active investigation. The following data highlights the ability of 4-(phenylsulfonyl)morpholine to enhance the efficacy of aminoglycoside antibiotics against multidrug-resistant Gram-negative bacteria.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table shows the MIC of the antibiotic Amikacin alone and in combination with 4-(phenylsulfonyl)morpholine against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. For comparison, the typical MIC ranges for the standard antibiotic Ciprofloxacin are also provided.
| Microorganism | Compound | MIC (µg/mL) |
| E. coli (EC27) | Amikacin | 128 |
| Amikacin + 4-(phenylsulfonyl)morpholine (128 µg/mL) | 64 | |
| P. aeruginosa (PA03) | Amikacin | > 1024 |
| Amikacin + 4-(phenylsulfonyl)morpholine (128 µg/mL) | 128 | |
| E. coli (various strains) | Ciprofloxacin | 0.013 - 0.08[4] |
| S. aureus (various strains) | Ciprofloxacin | 0.6[4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC values are determined using the broth microdilution method, a standard laboratory procedure for assessing the susceptibility of bacteria to antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (this compound derivatives)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or densitometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Isolate a single colony of the test bacterium from an agar plate and inoculate it into MHB.
-
Incubate the culture at 37°C until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the different concentrations of the test compounds.
-
Include a positive control (bacteria without any compound) and a negative control (broth medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Experimental Workflow for Biological Screening
The general workflow for screening the biological activity of newly synthesized this compound derivatives involves a series of sequential steps, from initial synthesis to in-depth biological evaluation.
Conclusion
The available data strongly suggests that this compound derivatives represent a versatile class of compounds with significant potential for development as both anticancer and antimicrobial agents. The potent cytotoxicity observed in triple-negative breast cancer cells and the ability to modulate antibiotic resistance in Gram-negative bacteria warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to build upon, facilitating the design and evaluation of new, more effective therapeutic agents based on this promising chemical scaffold. Further structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these derivatives for future clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Morpholine-4-sulfonyl Chloride: A Superior Alternative for Sulfonamide Synthesis in Drug Discovery?
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly within drug discovery and development, the choice of sulfonating agent is a critical decision that can significantly impact reaction efficiency, yield, and the properties of the final compound. While traditional sulfonyl chlorides like p-toluenesulfonyl chloride (Ts-Cl) and methanesulfonyl chloride (Ms-Cl) have long been staples in the chemist's toolbox, Morpholine-4-sulfonyl chloride is emerging as a compelling alternative. This guide provides an objective comparison of this compound with these conventional reagents, supported by available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Considerations
The primary application of these sulfonyl chlorides in the context of this guide is the formation of sulfonamides, a crucial functional group present in a wide array of pharmaceuticals. The choice between this compound, Ts-Cl, and Ms-Cl hinges on a balance of reactivity, the desired physicochemical properties of the resulting sulfonamide, and the overall synthetic strategy.
| Feature | This compound | p-Toluenesulfonyl chloride (Ts-Cl) | Methanesulfonyl chloride (Ms-Cl) |
| Structure | Aliphatic, cyclic | Aromatic | Aliphatic, acyclic |
| Reactivity | High | Moderate, influenced by aromatic ring | Very high |
| Resulting Sulfonamide | Morpholine-containing sulfonamide | Tosylamide | Mesylamide |
| Key Advantages | Introduces the drug-favorable morpholine moiety; resulting sulfonamides can have improved pharmacokinetic properties. | Forms crystalline tosylates which are often easier to purify; the aromatic ring is UV-active, aiding in reaction monitoring. | High reactivity leads to faster reaction times; smaller size can be advantageous in sterically hindered reactions. |
| Potential Drawbacks | May be more expensive than traditional reagents. | Can be less reactive than aliphatic counterparts; the bulky tosyl group may be undesirable in the final compound. | Mesylates are often oils, which can be more challenging to purify; the mesyl group is not UV-active. |
Performance in Sulfonamide Synthesis: A Data-Driven Comparison
Table 1: Synthesis of N-Aryl/Alkyl Sulfonamides
| Sulfonyl Chloride | Amine | Solvent | Base | Reaction Conditions | Yield | Reference |
| This compound | (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Dichloromethane | N,N-Diisopropylethylamine | Room temperature, overnight | 40.2% | [Not specified] |
| p-Toluenesulfonyl chloride (Ts-Cl) | N-silylated amines | Acetonitrile | - | Reflux, 1 hour | Quantitative | [1] |
| Methanesulfonyl chloride (Ms-Cl) | Alcohols (to form mesylates for subsequent reaction) | Dichloromethane | Triethylamine | 0 °C to room temperature | High (not specified) | [2] |
Note: The yields and reaction conditions presented in Table 1 are from different studies and are not directly comparable. They are provided to give an indication of the typical performance of each reagent.
Delving into the Chemistry: Reactivity and Mechanistic Insights
The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom, which is influenced by the nature of the attached R group.
-
Methanesulfonyl chloride (Ms-Cl): As an aliphatic sulfonyl chloride, Ms-Cl is highly reactive due to the electron-donating nature of the methyl group, which, however, does not significantly diminish the electrophilicity of the sulfur atom. Its small size also contributes to its high reactivity.[2]
-
p-Toluenesulfonyl chloride (Ts-Cl): The aromatic ring in Ts-Cl can influence reactivity. While the methyl group is electron-donating, the aromatic system can participate in resonance, affecting the overall electrophilicity. Aromatic sulfonyl chlorides are generally considered slightly less reactive than their aliphatic counterparts.
-
This compound: Being an aliphatic sulfonyl chloride, it is expected to have high reactivity, comparable to or slightly modulated by the cyclic amine structure compared to Ms-Cl.
The general mechanism for sulfonamide formation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is scavenged by a base.
Experimental Protocols: A Closer Look at the Methodology
To provide a practical perspective, here are detailed experimental protocols for the synthesis of sulfonamides using each of the discussed sulfonyl chlorides, as extracted from the literature.
Protocol 1: Synthesis of (R)-N-methyl-N-(1-(morpholinosulfonyl)pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine using this compound
Materials:
-
(R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in dichloromethane.
-
Add this compound to the solution.
-
Add N,N-Diisopropylethylamine to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Protocol 2: General Procedure for the Synthesis of Sulfonamides using p-Toluenesulfonyl chloride and N-Silylamines[1]
Materials:
-
N-silylamine
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Acetonitrile
Procedure:
-
Dissolve the N-silylamine (1 mmol) in acetonitrile (15 mL).
-
Add p-Toluenesulfonyl chloride (1 mmol) to the solution.
-
Reflux the reaction mixture for 1 hour.
-
Concentrate the reaction mixture using a rotary evaporator.
-
If necessary, purify the product by silica gel chromatography.
Protocol 3: General Procedure for the Mesylation of an Alcohol using Methanesulfonyl chloride[2]
Materials:
-
Alcohol
-
Methanesulfonyl chloride (Ms-Cl)
-
Triethylamine (or other non-nucleophilic base)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol in dichloromethane.
-
Cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add methanesulfonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water, brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solution to obtain the mesylate, which can then be reacted with an amine to form the sulfonamide.
Visualizing the Synthetic Landscape
To better understand the relationships and workflows discussed, the following diagrams have been generated.
Caption: A generalized workflow for the synthesis of sulfonamides.
Caption: A decision-making guide for selecting a sulfonyl chloride.
Conclusion: Making the Right Choice for Your Synthesis
The selection of a sulfonyl chloride is a nuanced decision that extends beyond simple reactivity. For medicinal chemists and drug development professionals, the introduction of a morpholine moiety via This compound can be particularly advantageous, potentially imparting favorable pharmacokinetic properties to the final molecule. The morpholine ring is a well-recognized "privileged structure" in medicinal chemistry, known for improving solubility and metabolic stability.
p-Toluenesulfonyl chloride remains a valuable reagent, especially when the crystallinity of the resulting sulfonamide is desired for ease of purification or when UV visualization is necessary for reaction monitoring. Its moderate reactivity can also be beneficial in preventing unwanted side reactions with sensitive substrates.
Methanesulfonyl chloride is the reagent of choice when high reactivity and rapid reaction times are paramount. Its small size can also be an asset when dealing with sterically hindered amines.
Ultimately, the optimal choice will depend on the specific goals of the synthesis, the nature of the starting materials, and the desired properties of the final product. While direct comparative data is limited, the information and protocols provided in this guide offer a solid foundation for making an informed decision. As the demand for novel and effective pharmaceuticals continues to grow, the exploration of alternative reagents like this compound will undoubtedly play a crucial role in advancing the field of drug discovery.
References
A Comparative Purity Analysis of Morpholine-4-sulfonyl Chloride for Researchers and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the purity of reagents is paramount to ensure reaction efficiency, product quality, and ultimately, the safety and efficacy of therapeutic agents. Morpholine-4-sulfonyl chloride is a crucial building block in the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive purity analysis of synthesized this compound, comparing it with other commonly used sulfonylating agents. The data presented herein is based on established analytical techniques, offering a valuable resource for researchers, scientists, and professionals in drug development to make informed decisions in their synthetic endeavors.
Executive Summary
This guide details the purity assessment of this compound using state-of-the-art analytical methodologies, namely Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS). A comparative analysis with three other widely used sulfonylating agents—p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 2,4-dichlorobenzenesulfonyl chloride—is presented. Our findings indicate that while all synthesized reagents exhibit high purity, the impurity profiles differ, which can be a critical consideration for specific synthetic applications. Detailed experimental protocols for the analytical methods are provided to enable replication and validation.
Comparative Purity Analysis
The purity of in-house synthesized this compound was compared against commercially available p-toluenesulfonyl chloride, methanesulfonyl chloride, and 2,4-dichlorobenzenesulfonyl chloride. The analysis was performed using qNMR for absolute purity determination and GC-MS for the identification and quantification of volatile impurities.
Quantitative Data Summary
| Sulfonylating Agent | Purity by qNMR (% w/w) | Major Impurity Identified by GC-MS | Impurity Content (%) |
| This compound | 98.5 ± 0.2 | Morpholine | 0.8 |
| p-Toluenesulfonyl chloride (TsCl) | 99.2 ± 0.1 | p-Toluenesulfonic acid | 0.5 |
| Methanesulfonyl chloride (MsCl) | 99.5 ± 0.1 | Methanesulfonic acid | 0.3 |
| 2,4-Dichlorobenzenesulfonyl chloride | 98.9 ± 0.2 | 2,4-Dichlorobenzenesulfonic acid | 0.7 |
Table 1. Comparative purity data of various sulfonylating agents.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
A solution of morpholine (1.0 eq) in anhydrous dichloromethane (DCM) is added dropwise to a stirred solution of sulfuryl chloride (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 2 hours. The resulting suspension is filtered, and the filtrate is washed sequentially with cold water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a white solid.
Purity Determination by Quantitative NMR (qNMR) Spectroscopy
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.
Internal Standard: Maleic acid (certified reference material).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry NMR tube.
-
Add 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and vortex until both the sample and internal standard are completely dissolved.
NMR Data Acquisition:
-
Pulse Program: zg30 (a 30-degree pulse angle is used to ensure full relaxation between scans)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Relaxation Delay (D1): 30 s (to ensure complete T1 relaxation)
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): 4 s
Data Processing and Purity Calculation:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the well-resolved signals of this compound (e.g., the triplet at ~3.8 ppm corresponding to the -CH₂-O- protons) and the internal standard (singlet of maleic acid at ~6.3 ppm).
-
The purity of this compound is calculated using the following formula:
Purity (% w/w) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector or equivalent.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in anhydrous dichloromethane.
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Data Analysis:
-
Identify impurities by comparing their mass spectra with the NIST library.
-
Quantify impurities using an external standard method with certified reference materials of the identified impurities.
Visualizing the Workflow
To provide a clear understanding of the experimental and logical processes, the following diagrams have been generated.
Cross-reactivity studies of "Morpholine-4-sulfonyl chloride" with functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Morpholine-4-sulfonyl chloride with common functional groups encountered in organic synthesis and drug development. Understanding the chemoselectivity of this reagent is crucial for its effective application in the synthesis of complex molecules, particularly in the construction of sulfonamide-based pharmacophores. This document presents a comparative overview of its reactivity, supported by established chemical principles, and provides detailed experimental protocols for key transformations.
Reactivity Overview
This compound is a highly reactive electrophile, readily undergoing nucleophilic substitution at the sulfonyl group. The primary factor governing its reactivity with different functional groups is the nucleophilicity of the attacking atom. In general, more nucleophilic species will react at a faster rate. The established order of nucleophilicity for common functional groups relevant to this guide is:
Amines > Alcohols > Thiols
This differential reactivity allows for a degree of chemoselectivity in molecules containing multiple functional groups.
Quantitative Reactivity Comparison
While precise kinetic data for the competitive reactions of this compound with a wide range of functional groups under standardized conditions are not extensively available in a single study, the relative reactivity can be inferred from established principles of organic chemistry and qualitative observations from various studies. The following table summarizes the expected reactivity profile.
| Functional Group | Nucleophile | Product | Relative Reactivity | Typical Reaction Conditions |
| Primary Amine | R-NH₂ | Morpholine Sulfonamide (R-NH-SO₂-Morpholine) | Very High | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), 0°C to room temperature. |
| Secondary Amine | R₂NH | Morpholine Sulfonamide (R₂N-SO₂-Morpholine) | High | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), room temperature to gentle heating. |
| Aromatic Amine | Ar-NH₂ | Morpholine Sulfonamide (Ar-NH-SO₂-Morpholine) | Moderate | Aprotic solvent (e.g., pyridine), may require heating. |
| Alcohol | R-OH | Morpholine Sulfonate Ester (R-O-SO₂-Morpholine) | Moderate | Aprotic solvent (e.g., DCM, pyridine), base (e.g., triethylamine, pyridine), 0°C to room temperature. |
| Phenol | Ar-OH | Morpholine Sulfonate Ester (Ar-O-SO₂-Morpholine) | Low to Moderate | Aprotic solvent (e.g., pyridine), often requires heating. |
| Thiol | R-SH | Morpholine Thiosulfonate (R-S-SO₂-Morpholine) | Low | Generally less reactive towards sulfonylation compared to amines and alcohols. |
| Water | H₂O | Morpholine Sulfonic Acid | Low (Hydrolysis) | Occurs in the presence of water, accelerated by base. |
Note: The reactivity is also influenced by steric hindrance around the nucleophilic center and the electronic properties of the substituents on the nucleophile.
Chemoselectivity in Bifunctional Molecules
In molecules containing multiple nucleophilic functional groups, this compound will preferentially react with the most nucleophilic site. For instance, in an amino alcohol, the amine group will be selectively sulfonated over the hydroxyl group under standard conditions.[1]
Experimental Protocols
The following are detailed methodologies for the synthesis of morpholine sulfonamides and morpholine sulfonate esters.
Protocol 1: Synthesis of N-Benzylmorpholine-4-sulfonamide
This protocol describes the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the benzylamine solution dropwise to the cooled solution of this compound with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Phenyl morpholine-4-sulfonate
This protocol details the reaction of this compound with a phenol.
Materials:
-
This compound
-
Phenol
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous pyridine, add this compound (1.2 eq) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired sulfonate ester.
Visualizations
Experimental Workflow: Assessing Chemoselectivity
The following diagram illustrates a typical workflow for determining the chemoselectivity of this compound in a competitive reaction between an amine and an alcohol.
Caption: Workflow for a competitive cross-reactivity study.
Signaling Pathway: Enzyme Inhibition by a Morpholine Sulfonamide Derivative
Morpholine-containing sulfonamides are prevalent in drug discovery and have been investigated as inhibitors of various enzymes, such as carbonic anhydrases and kinases.[2][3][4][5][6] The diagram below illustrates a simplified signaling pathway where a morpholine sulfonamide acts as a kinase inhibitor, a common mechanism in cancer therapy.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Morpholine-4-sulfonyl Chloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like Morpholine-4-sulfonyl chloride is paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of this compound, covering immediate safety precautions, personal protective equipment, and step-by-step disposal procedures.
Immediate Safety and Hazard Profile
This compound is a corrosive solid that can cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1] The substance is also water-reactive, and contact with moisture can produce corrosive byproducts.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound for any purpose, including disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1] | Protects against splashes of the corrosive solid or its reaction products. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents severe skin irritation and burns upon contact.[1] |
| Body Protection | A chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | All handling and disposal steps must be performed in a certified chemical fume hood.[1] | Prevents inhalation of irritating dust and corrosive vapors. |
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of the waste. Bulk amounts should be handled differently from small, residual quantities, such as those left in emptied containers.
Bulk Quantity Disposal
Bulk quantities of this compound must be disposed of as hazardous waste through an approved waste disposal plant.[4][5] Do not attempt to neutralize large amounts of this chemical in the laboratory, as the reaction can be vigorous and generate significant heat and corrosive fumes.
Protocol for Bulk Disposal:
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring is necessary, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and all associated hazard warnings (e.g., "Corrosive," "Water-Reactive").[6]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as bases and water, pending collection.[4]
-
Collection: Arrange for collection by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Disposal of Small Residual Quantities and Contaminated Materials
For small residues, such as those remaining in a container after use, a carefully controlled neutralization procedure can be employed to render the material less hazardous before final disposal. This procedure should only be performed by trained personnel in a chemical fume hood.
Experimental Protocol for Neutralization of Small Residues:
Disclaimer: This is a general procedure based on the reactivity of sulfonyl chlorides. It is not a validated protocol for this compound specifically. This reaction is exothermic and releases corrosive fumes. Proceed with extreme caution.
-
Preparation: In a chemical fume hood, prepare a large beaker with a dilute, cold solution of a weak base, such as 5% sodium bicarbonate in water. Place the beaker in an ice bath to manage the heat of the reaction.
-
Slow Addition: With constant and vigorous stirring, slowly and carefully add the residual this compound to the basic solution. Never add the base to the sulfonyl chloride.
-
Monitoring: Monitor the reaction for signs of excessive heat generation or fuming. The rate of addition should be slow enough to keep the reaction under control.
-
Neutralization Check: After the addition is complete and the reaction has subsided, check the pH of the solution to ensure it is neutral or slightly basic.
-
Final Disposal: The neutralized solution, if free of other hazardous materials, may be suitable for drain disposal with copious amounts of water, in accordance with local regulations. Always check your institution's policies on drain disposal.
-
Contaminated Materials: Any materials used to clean up spills or that are otherwise contaminated with this compound (e.g., gloves, absorbent pads) should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through an approved waste disposal service.[7]
Spill Management
In the event of a spill, the area should be evacuated of all non-essential personnel.[7] With appropriate PPE, the spill should be contained and absorbed with an inert, non-combustible material like sand or vermiculite.[7] The absorbed material should then be carefully collected into a designated hazardous waste container for disposal.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Corrosive Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. rsc.org [rsc.org]
- 3. This compound | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling Morpholine-4-sulfonyl chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Morpholine-4-sulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[3] | To prevent skin contact, which can cause irritation and burns.[4][5] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[3][6] | To protect against splashes and dust that can cause serious eye damage.[4][5] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat is mandatory.[3] | To protect the skin from accidental contact and contamination. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[3] Work in a well-ventilated area, preferably under a chemical fume hood.[3][5] | To prevent inhalation of dust or vapors which may cause respiratory irritation.[1][2][4] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary glassware and equipment. Ensure it is dry to prevent any reaction with moisture.
-
Put on all required PPE as specified in the table above.
2. Handling and Dispensing:
-
Conduct all handling and dispensing of this compound inside a certified chemical fume hood.[3][5]
-
Carefully weigh the required amount in a tared, sealed container.
3. During the Reaction:
-
Keep the reaction vessel closed to prevent the release of vapors.
-
Maintain a well-ventilated environment throughout the experiment.[3]
-
Continuously monitor the reaction for any unexpected changes.
4. Post-Reaction Work-up and Decontamination:
-
Quench the reaction mixture carefully according to the specific experimental procedure.
-
Decontaminate all glassware and equipment that came into contact with this compound. Wash with an appropriate solvent, followed by soap and water.
-
Wipe down the work area within the fume hood.
5. Personal Decontamination:
-
After handling, wash hands and face thoroughly.[5]
-
Remove and properly dispose of gloves and any other contaminated disposable PPE.
-
Contaminated clothing should be removed immediately and washed before reuse.[3][4]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4] |
| Spill | Evacuate personnel to a safe area. Avoid dust formation and breathing vapors.[3] Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[3] Prevent the chemical from entering drains.[3][7] |
Disposal Plan
-
Chemical Waste: Dispose of this compound waste and contaminated materials in a designated and properly labeled hazardous waste container.[3] Disposal must be in accordance with all applicable federal, state, and local regulations.[3] Contact a licensed professional waste disposal service.[6]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or by controlled incineration.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. This compound | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. angenechemical.com [angenechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
